The Chemistry and Application of 5-Cyclohexadecen-1-one: A Comprehensive Technical Guide
Executive Summary In the landscape of synthetic fragrance chemistry and macrocyclic compounds, 5-cyclohexadecen-1-one (commercially known as Velvione, Ambretone, or musk amberol) stands out as a critical raw material[1][...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of synthetic fragrance chemistry and macrocyclic compounds, 5-cyclohexadecen-1-one (commercially known as Velvione, Ambretone, or musk amberol) stands out as a critical raw material[1][2]. As a 16-membered macrocyclic ketone, it serves as a highly substantive, biodegradable substitute for natural animalic musks like muscone and civetone[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic pathways via ring expansion, and analytical workflows, designed for researchers and formulation scientists requiring authoritative, field-proven insights.
The olfactory properties of macrocyclic musks are strictly dictated by their spatial geometry and lipophilicity. 5-Cyclohexadecen-1-one (
C16H28O
) features a flexible 16-carbon ring with a single degree of unsaturation at the C5 position[3][4].
Causality in Physical Properties
The compound's high molecular weight (236.39 g/mol ) and significant lipophilicity (LogP = 5.6) directly restrict its vapor pressure[3][4]. This thermodynamic profile explains its "substantivity"—the ability of the molecule to anchor strongly to hydrophobic substrates (such as human skin or textile fibers) and evaporate slowly, acting as a base note and fixative in fine fragrances[2]. Furthermore, the commercial product typically exists as a mixture of (E) and (Z) (trans and cis) isomers, which prevents the compound from crystallizing at room temperature, maintaining it as a workable liquid[1].
Synthetic Methodologies: The Ring Expansion Pathway
Synthesizing macrocycles larger than 14 carbons is notoriously challenging due to entropic penalties and transannular strain. The most efficient industrial and laboratory-scale synthesis of 5-cyclohexadecen-1-one circumvents direct cyclization by utilizing a ring-expansion strategy starting from the readily available 12-membered ring, cyclododecanone[1][6].
According to the established four-step sequence (Watanabe et al.), the 12-carbon ring is expanded to a 16-carbon ring via an elegant Oxy-Cope rearrangement[6]. The causality behind this choice is thermodynamic: the thermal rearrangement relieves the steric crowding of the divinyl intermediate, driving the equilibrium toward the expanded macrocycle.
Fig 1. Four-step synthesis of 5-cyclohexadecen-1-one via Oxy-Cope ring expansion.
Mechanistic Breakdown:
Chlorination: Cyclododecanone is alpha-chlorinated to activate the adjacent carbon.
Grignard Addition: Vinylmagnesium chloride attacks the carbonyl carbon.
Revinylation: A subsequent reaction introduces a second vinyl group, yielding 1,2-divinylcyclododecan-1-ol.
[3,3]-Sigmatropic Rearrangement: Heating the divinyl intermediate triggers an Oxy-Cope rearrangement. The breaking of the C1-C2 bond and the formation of a new bond between the terminal vinyl carbons expands the ring by four carbons, yielding the 16-membered 5-cyclohexadecen-1-one[6][7].
Analytical Characterization Workflow
To ensure the purity of 5-cyclohexadecen-1-one and quantify the (E)/(Z) isomer ratio, a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol is required. The high boiling point (~300 °C) necessitates specific column and thermal parameters[5].
Step-by-Step GC-MS Protocol
Rationale: A non-polar stationary phase is selected because the separation of (E) and (Z) isomers relies on subtle differences in dispersive Van der Waals interactions rather than polarity.
Step 1: Sample Preparation
Dilute the synthesized or commercial 5-cyclohexadecen-1-one in analytical-grade hexane to a concentration of 1.0 mg/mL.
Step 2: Instrument Configuration
Column: 5% Phenyl-methylpolysiloxane non-polar capillary column (e.g., DB-5MS or HP-5MS, 30 m × 0.25 mm ID × 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Step 3: Injection Parameters
Inject 1 µL of the sample using a split ratio of 50:1.
Set the injection port temperature to 250 °C to ensure instantaneous vaporization without thermal degradation.
Step 4: Thermal Gradient (Oven Program)
Initial temperature: 100 °C (Hold for 2 minutes).
Ramp: 10 °C/min to 280 °C.
Final hold: 5 minutes at 280 °C. (Total run time: 25 minutes).
Step 5: Mass Spectrometry (MS) Detection
Ionization: Electron Impact (EI) at 70 eV.
Scan Range: 50 to 350 m/z.
Validation: Look for the molecular ion peak
[M]+
at m/z 236.2. Key fragmentation includes the loss of water
[M−18]+
and characteristic hydrocarbon fragments (e.g., m/z 55, 69, 81) typical of macrocyclic unsaturated rings[3][4].
Formulation Dynamics & Olfactory Receptor Binding
In drug development and cosmetic chemistry, 5-cyclohexadecen-1-one is prized for its "nitro-musk" aspect—a powdery, voluminous character rarely found in modern polycyclic musks[2].
From a structure-activity relationship (SAR) perspective, the human olfactory receptors (specifically OR5AN1, which is known to respond to macrocyclic musks) require a highly specific hydrophobic bulk[1]. The 16-membered ring of 5-cyclohexadecen-1-one adopts a low-energy conformation that perfectly mimics the binding pocket profile of natural muscone. Furthermore, because it lacks the aromatic rings of polycyclic musks (like Galaxolide) and the nitro groups of early synthetic musks (like Musk Xylene), it is highly biodegradable and does not bioaccumulate in aquatic ecosystems, making it a preferred choice in modern green chemistry formulations[2].
References
PubChem. "5-Cyclohexadecen-1-one | C16H28O | CID 162268". National Center for Biotechnology Information. Available at:[Link]
Wikipedia. "5-Cyclohexadecenone". Wikimedia Foundation. Available at: [Link]
The Good Scents Company. "musk amberol velvione (Givaudan)". The Good Scents Company Information System. Available at:[Link]
PubChem. "(5Z)-cyclohexadec-5-en-1-one | C16H28O | CID 5362736". National Center for Biotechnology Information. Available at:[Link]
Watanabe, S., Suga, K., Fujita, T., & Gomi, T. (2007). "Synthesis of 5-cyclohexadecenone from cyclododecanone". Journal of Applied Chemistry and Biotechnology, 23(7), 501-504. Available at:[Link]
Stereochemical Dynamics in Macrocyclic Musks: The Impact of cis and trans Isomerism in 5-Cyclohexadecen-1-one
Introduction: The Macrocyclic Musk Paradigm In the modern landscape of fragrance chemistry and medicinal formulation, macrocyclic musks have become the gold standard, largely replacing bioaccumulative polycyclic and nitr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Macrocyclic Musk Paradigm
In the modern landscape of fragrance chemistry and medicinal formulation, macrocyclic musks have become the gold standard, largely replacing bioaccumulative polycyclic and nitro musks due to their superior biodegradability and safety profiles. Among the most critical of these compounds is (commercially known under trade names such as Velvione, Ambretone, and Musk TM-II)[1]. With the molecular formula
C16H28O
, this 16-membered unsaturated ketone mimics the olfactory profile of natural animalic musks like civetone and muscone[1].
However, its true structural and olfactory complexity stems from its stereochemistry. The commercial ingredient is not a single enantiopure molecule, but typically a[2][3]. As a Senior Application Scientist, understanding the causality between this geometric isomerism, the synthetic pathway, and targeted receptor binding is essential for advanced drug and fragrance development.
Synthetic Methodologies: The Oxy-Cope Rearrangement
The industrial synthesis of 5-cyclohexadecen-1-one is a masterclass in ring expansion chemistry. The process begins with cyclododecanone, which is chlorinated under pressure to yield 2-chlorocyclododecanone[3]. Subsequent reaction with two equivalents of vinylmagnesium chloride produces[2].
Causality of the Key Step: The critical transformation in this workflow is the[3]. Why rely on this specific [3,3]-sigmatropic rearrangement? The conversion of the tertiary alcohol to an alkoxide dramatically accelerates the reaction (anionic oxy-Cope), providing the immense thermodynamic driving force necessary to overcome the transannular strain of expanding a 12-membered ring into a 16-membered macrocycle[3]. The resulting enone naturally forms as a mixture of cis and trans isomers due to competing chair-like and boat-like transition states during the sigmatropic shift.
Workflow of 5-cyclohexadecen-1-one synthesis via Oxy-Cope rearrangement and isomeric resolution.
To study the individual effects of the cis and trans isomers on olfactory receptors, they must be physically separated. Standard silica gel chromatography fails here because the isomers have identical molecular weights (236.40 g/mol ) and nearly identical polarities[3].
Causality of Experimental Choice: We employ Silver Nitrate (
AgNO3
) Impregnated Silica Gel Chromatography . Silver ions (
Ag+
) form reversible
π
-complexes with carbon-carbon double bonds. The cis-alkene is less sterically hindered by the macrocyclic backbone, exposing its
π
-electron cloud for strong coordination with
Ag+
. Conversely, the trans-alkene is sterically shielded by the ring's geometry, resulting in weaker coordination. Thus, the trans-isomer elutes first, providing a highly reliable separation mechanism.
Step-by-Step Protocol: Chromatographic Resolution
Stationary Phase Preparation: Dissolve 10% w/w
AgNO3
in acetonitrile and slurry with high-purity silica gel (230-400 mesh). Evaporate the solvent under reduced pressure in the dark to prevent the photoreduction of silver. Activate the impregnated silica at 120°C for 4 hours.
Column Packing: Pack the column using a non-polar solvent system (e.g., 98:2 hexane:ethyl acetate) to ensure the silver ions remain immobilized on the silica matrix.
Sample Loading: Load the commercial 5-cyclohexadecen-1-one mixture onto the column head.
Elution: Elute isocratically. The trans-isomer (weaker
π
-complexation) will elute in the early fractions. The cis-isomer (stronger
π
-complexation) will elute later.
Self-Validation System (GC-MS & NMR):
Validation Checkpoint 1 (GC-MS): Analyze fractions via GC-MS. The trans-isomer will exhibit a slightly shorter retention time on a standard non-polar capillary column.
Validation Checkpoint 2 (NMR): Confirm stereochemistry via
1H
-NMR. The vinylic protons (-CH=CH-) of the trans-isomer will display a larger coupling constant (
J≈15 Hz
) compared to the cis-isomer (
J≈10 Hz
)[4].
Receptor Binding and Olfactory Profiling
The perception of musk is initiated by the interaction of the odorant with specific G-protein coupled olfactory receptors (ORs) in the nasal epithelium[5]. Recent studies have identified[6].
Mechanistic Insight: to complement the receptor's 3D geometry[5]. The 16-membered ring of 5-cyclohexadecen-1-one acts as a highly flexible hydrophobic core. When entering the OR5AN1 binding pocket, the trans double bond enforces a slightly more rigid, elongated conformation, perfectly aligning the C1 carbonyl group (the hydrogen-bond acceptor) with the receptor's active site residues. This canonical binding triggers the classic, highly substantive powdery musk note.
Conversely, the cis double bond introduces a distinct "kink" in the macrocycle. While it still binds to OR5AN1 with high affinity, the altered spatial arrangement of the ketone group triggers secondary olfactory pathways, imparting warmer, floral, and animalic nuances reminiscent of ambrette seed[1].
Comparative Isomeric Properties
Property
cis-5-Cyclohexadecen-1-one
trans-5-Cyclohexadecen-1-one
Stereochemistry
(Z)-configuration
(E)-configuration
Commercial Ratio
~40%
~60%
Olfactory Profile
Floral, warm animalic, ambrette nuances
Classic powdery, highly substantive musk
AgNO3
Retention
High (Strong
π
-complexation)
Low (Weaker
π
-complexation)
OR5AN1 Binding
High affinity, kinked orientation
High affinity, canonical orientation
1H
-NMR Coupling (
J
)
≈10 Hz
≈15 Hz
Conclusion
The stereochemical dynamics of 5-cyclohexadecen-1-one perfectly illustrate how subtle geometric isomerism translates into profound macroscopic sensory effects. By mastering the synthetic control of the oxy-Cope rearrangement and utilizing
AgNO3
chromatography for rigorous isomeric resolution, researchers can fine-tune the olfactory profile of macrocyclic musks. The synergistic effect of the cis and trans isomers in commercial mixtures provides a full-bodied sensory experience that neither isomer can achieve alone, cementing its status as a premium ingredient in modern formulation.
References
Title: 5-Cyclohexadecenone
Source: Wikipedia
URL: [Link]
Title: Electronic van der Waals Surface Property Descriptors and Genetic Algorithms for Developing Structure−Activity Correlations in Olfactory Databases
Source: Journal of Chemical Information and Modeling (ACS Publications)
URL: [Link]
Title: Chemical compositions and pharmacological activities of natural musk (Moschus) and artificial musk: A review
Source: ResearchGate
URL: [Link]
Title: Common Fragrance and Flavor Materials: Preparation, Properties and Uses
Source: VDOC
URL: [Link]
An In-Depth Technical Guide to 5-Cyclohexadecen-1-one (CAS 37609-25-9): Molecular Weight and Spectroscopic Data
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the molecular weight and spectroscopic data for the macrocyclic musk, 5-cyclohexadecen-1-one. As a key ingre...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular weight and spectroscopic data for the macrocyclic musk, 5-cyclohexadecen-1-one. As a key ingredient in the fragrance industry and a molecule of interest in organic synthesis, a thorough understanding of its analytical characteristics is paramount for its application and further research.[1][2][3] This document delves into the fundamental properties and detailed spectroscopic profile of 5-cyclohexadecen-1-one, offering insights into the experimental methodologies employed for its characterization.
Core Molecular Properties
5-Cyclohexadecen-1-one is a 16-membered unsaturated cyclic ketone. Its molecular structure is the foundation of its distinct chemical and physical properties.
The molecular weight is a critical parameter, calculated from the sum of the atomic weights of its constituent atoms. This value is fundamental for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.
Mass Spectrometry: Unveiling the Molecular Ion
Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
Experimental Rationale: Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly employed techniques for the analysis of organic molecules like 5-cyclohexadecen-1-one. ESI is particularly useful for generating the protonated molecule, [M+H]⁺, which directly confirms the molecular weight. The choice of ionization technique depends on the volatility and thermal stability of the analyte. For a relatively volatile and stable compound like a macrocyclic ketone, both methods can be effective.
Data Summary:
Ion
m/z (Observed)
Notes
Source
[M]⁺
236
The molecular ion peak, confirming the molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and chemical environment of the atoms.
Methodology Insight: The analysis of macrocyclic compounds by NMR can be challenging due to the potential for conformational flexibility, which can lead to broad or complex spectra.[11] The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules as it is a good solvent and its residual proton signal does not typically interfere with the analyte's signals.[11] The concentration of the sample is also a key parameter to optimize for obtaining a good signal-to-noise ratio without causing line broadening due to aggregation.
¹H NMR Spectroscopy
While specific, assigned chemical shift data for 5-cyclohexadecen-1-one is not available in the provided search results, we can predict the expected regions for the proton signals based on the functional groups present. The large number of methylene (-CH₂-) groups in the macrocyclic ring will result in a complex, overlapping multiplet in the upfield region of the spectrum.
Predicted ¹H NMR Spectral Regions:
Proton Type
Predicted Chemical Shift (ppm)
Multiplicity
Rationale
Olefinic protons (-CH=CH-)
5.2 - 5.5
Multiplet
Protons on the carbon-carbon double bond are deshielded due to the anisotropy of the π-system.
Allylic protons (-CH₂-CH=CH-)
2.0 - 2.3
Multiplet
These protons are adjacent to the double bond and experience a moderate deshielding effect.
Protons α to the carbonyl (-CH₂-C=O)
2.2 - 2.5
Multiplet
The electron-withdrawing nature of the carbonyl group deshields the adjacent protons.
Other methylene protons (-CH₂-)
1.2 - 1.8
Multiplet
The bulk of the protons in the saturated part of the ring will resonate in this region, leading to significant signal overlap.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments. A proton-decoupled ¹³C NMR spectrum of 5-cyclohexadecen-1-one would show distinct signals for the carbonyl carbon, the olefinic carbons, and the various methylene carbons in the ring. A ¹³C NMR spectrum is available on PubChem, though a detailed peak list is not provided.[4]
Predicted ¹³C NMR Spectral Regions:
Carbon Type
Predicted Chemical Shift (ppm)
Rationale
Carbonyl carbon (C=O)
200 - 220
The carbonyl carbon is highly deshielded and appears far downfield.
Olefinic carbons (-C=C-)
120 - 140
The sp² hybridized carbons of the double bond are deshielded compared to sp³ carbons.
Carbon α to the carbonyl (-CH₂-C=O)
30 - 50
The carbonyl group's inductive effect causes a downfield shift.
Other methylene carbons (-CH₂-)
20 - 40
The numerous sp³ hybridized carbons of the macrocycle will resonate in this region.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For a liquid sample like 5-cyclohexadecen-1-one, Attenuated Total Reflectance (ATR) is a common and convenient sampling technique that requires minimal sample preparation.[12]
Experimental Workflow for ATR-FTIR:
Caption: A simplified workflow for acquiring an ATR-FTIR spectrum of a liquid sample.
Characteristic IR Absorption Bands:
Functional Group
Wavenumber (cm⁻¹)
Intensity
Vibration
C=O (Ketone)
~1715
Strong
Stretch
C=C (Alkene)
~1650
Medium to Weak
Stretch
C-H (sp²)
~3020
Medium
Stretch
C-H (sp³)
2850-2960
Strong
Stretch
Interpretation: The most prominent peak in the IR spectrum of 5-cyclohexadecen-1-one is expected to be the strong C=O stretching vibration, characteristic of a ketone. The presence of the C=C double bond will give rise to a weaker absorption. The strong C-H stretching bands from the numerous methylene groups will also be a dominant feature of the spectrum.
Conclusion
The analytical characterization of 5-cyclohexadecen-1-one through a combination of mass spectrometry, NMR, and IR spectroscopy provides a detailed and unambiguous confirmation of its molecular structure and weight. This in-depth guide has outlined the key spectroscopic features and the rationale behind the experimental choices for its analysis. This information is indispensable for quality control, synthetic chemistry, and the development of new applications for this important macrocyclic molecule.
Comprehensive Toxicology and In Vitro Safety Profile of 5-Cyclohexadecen-1-one
Prepared for: Researchers, Toxicologists, and Drug Development Professionals Subject: In Vitro Safety Assessment, Toxicokinetics, and Protocol Validation for Macrocyclic Ketones Executive Summary 5-Cyclohexadecen-1-one (...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared for: Researchers, Toxicologists, and Drug Development Professionals
Subject: In Vitro Safety Assessment, Toxicokinetics, and Protocol Validation for Macrocyclic Ketones
Executive Summary
5-Cyclohexadecen-1-one (CAS: 37609-25-9), commonly known in the fragrance and cosmetic industries as Velvione or Ambretone, is a 16-membered macrocyclic ketone. While historically utilized for its intense musky odor profile, its structural classification places it under heavy scrutiny for dermal and systemic safety during formulation development.
As a Senior Application Scientist, I approach the safety profile of this molecule not just as a checklist of regulatory endpoints, but as a predictable outcome of its molecular architecture. This whitepaper synthesizes the physicochemical constraints, toxicokinetic behavior, and in vitro safety profile of 5-cyclohexadecen-1-one, providing a rigorous, self-validating framework for its evaluation in preclinical and cosmetic safety assessments.
Structural Causality & Toxicokinetic Implications
The toxicological behavior of 5-cyclohexadecen-1-one is fundamentally dictated by its structure (C16H28O, MW: 236.39 g/mol ). Two critical structural features drive its in vitro behavior:
Extreme Lipophilicity: With a LogP ranging from 5.8 to 6.4, the molecule is highly lipophilic . In in vitro systems, this dictates a high propensity to partition into lipid bilayers or adhere to plasticware, severely limiting its bioavailability in standard aqueous culture media.
Non-Conjugated Double Bond: The alkene group at the C5 position is isolated from the C1 ketone moiety. Because it lacks an α,β-unsaturated carbonyl system, 5-cyclohexadecen-1-one does not act as a Michael acceptor . This structural reality fundamentally eliminates its potential to covalently bind to nucleophilic residues (e.g., cysteine or lysine) on skin proteins, directly explaining its lack of haptenation and subsequent negative skin sensitization profile .
In Vitro Safety & Toxicological Profile
The safety of 5-cyclohexadecen-1-one has been established through a battery of New Approach Methodologies (NAMs) designed to bypass traditional animal models while providing superior mechanistic insight.
Genotoxicity and Mutagenicity
The genotoxic potential of lipophilic macrocycles is primarily evaluated via the Bacterial Reverse Mutation Assay (Ames test) and in vitro mammalian chromosomal aberration tests. 5-cyclohexadecen-1-one yields consistently negative results across Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli WP2 uvrA, both with and without Aroclor 1254-induced rat liver S9 metabolic activation .
Dermal Irritation and Sensitization
Given its primary application in topical formulations, dermal safety is paramount. Evaluating skin sensitization relies on the Adverse Outcome Pathway (AOP). Because 5-cyclohexadecen-1-one lacks electrophilic reactivity, it fails to trigger the Molecular Initiating Event (MIE) of protein binding, resulting in a completely negative sensitization profile.
Skin Sensitization AOP evaluated for 5-cyclohexadecen-1-one.
Quantitative Safety Data Summary
Toxicological Endpoint
Assay / Model System
Result
Mechanistic Rationale
Acute Oral Toxicity
In vivo extrapolation / NAMs
LD50 > 2500 mg/kg
High molecular weight and rapid hepatic clearance limit acute systemic toxicity.
Mutagenicity
Ames Test (OECD 471)
Negative
Lack of DNA-reactive electrophilic centers; stable macrocyclic ring.
Clastogenicity
In vitro Micronucleus (OECD 487)
Negative
Does not intercalate DNA or disrupt mitotic spindle formation.
Skin Irritation
Reconstructed Human Epidermis (RhE)
Non-Irritant
Does not disrupt stratum corneum lipid matrix or induce keratinocyte lysis.
Skin Sensitization
DPRA / KeratinoSens / h-CLAT
Non-Sensitizing
Non-conjugated ketone prevents Michael addition to skin proteins.
Aquatic Toxicity
In vitro Algal/Daphnia models
Aquatic Acute 1
Extreme lipophilicity (LogP ~6.0) leads to high bioaccumulation in aquatic membranes.
Self-Validating Experimental Protocols
To ensure data integrity, every protocol utilized for testing 5-cyclohexadecen-1-one must be designed as a self-validating system . Below are the optimized methodologies for evaluating this specific macrocycle.
Protocol 1: Modified In Vitro Ames Test (OECD 471) for Lipophilic Macrocycles
Standard aqueous preparations will fail for 5-cyclohexadecen-1-one due to precipitation. This protocol utilizes a pre-incubation methodology to maximize target exposure.
Step-by-Step Methodology:
Vehicle Selection & Preparation: Dissolve 5-cyclohexadecen-1-one in anhydrous Dimethyl Sulfoxide (DMSO) to ensure monomeric dispersion. Prepare a concentration gradient from 1.5 to 5000 µ g/plate .
Metabolic Activation: Prepare a 10% v/v Aroclor 1254-induced rat liver S9 mix. Causality: Macrocyclic ketones may undergo hepatic hydroxylation; S9 ensures we screen for reactive metabolites, not just the parent compound.
Pre-Incubation: Combine 100 µL of the test article dilution, 500 µL of S9 mix (or phosphate buffer for S9-), and 100 µL of bacterial suspension. Incubate at 37°C for 20 minutes with shaking. Causality: Pre-incubation forces direct contact between the highly lipophilic compound and the bacteria before it can become sequestered in the agar matrix.
Plating & Incubation: Add 2 mL of molten top agar supplemented with trace histidine/tryptophan. Pour onto minimal glucose agar plates. Incubate for 48-72 hours at 37°C.
System Validation (Quality Control):
Negative Control: DMSO vehicle must yield spontaneous revertant counts within historical ranges.
Positive Control: 2-Aminoanthracene (S9+) and Sodium azide (S9-) must induce a >3-fold increase in revertant colonies. If these bounds are not met, the assay is voided.
High-throughput in vitro genotoxicity screening workflow.
Protocol 2: In Vitro Skin Irritation via Reconstructed Human Epidermis (OECD 439)
Because 5-cyclohexadecen-1-one is applied topically, we utilize 3D RhE models (e.g., EpiDerm™) to mimic human stratum corneum partitioning.
Step-by-Step Methodology:
Pre-Screening for MTT Reduction: Incubate the test article directly with MTT solution for 3 hours. Causality: Some chemicals directly reduce MTT to formazan, creating false-positive viability signals. (Note: 5-cyclohexadecen-1-one typically lacks this reactivity, but verification is mandatory).
Tissue Equilibration: Incubate RhE tissues overnight at 37°C, 5% CO2 in maintenance medium to recover from shipping stress.
Application: Apply 30 µL of 5-cyclohexadecen-1-one (neat or diluted in squalane) directly to the apical surface of the tissue. Ensure uniform spreading using a sterile glass spreader.
Exposure & Washing: Expose for exactly 15 minutes. Wash the tissues extensively (15-20 times) with DPBS. Causality: Due to its LogP of ~6.0, the compound exhibits high stratum corneum retention. Incomplete washing leads to artifactual toxicity during the post-incubation phase.
Post-Incubation: Transfer tissues to fresh medium for 42 hours to allow for delayed cytotoxicity and inflammatory cytokine cascade progression.
Viability Assessment: Transfer tissues to MTT medium (1 mg/mL) for 3 hours. Extract the resulting formazan crystals using isopropanol overnight. Measure OD570.
System Validation (Quality Control):
Negative Control: DPBS-treated tissues must yield an OD570 ≥ 0.8.
Positive Control: 5% SDS-treated tissues must reduce viability to ≤ 20%.
Interpretation: A tissue viability of >50% relative to the negative control classifies 5-cyclohexadecen-1-one as a Non-Irritant (UN GHS No Category).
References
PubChem. "5-Cyclohexadecen-1-one | C16H28O | CID 162268". National Institutes of Health. URL:[Link]
Belsito, D., et al. "A toxicologic and dermatologic assessment of macrocyclic ketones and derivatives when used as fragrance ingredients." Food and Chemical Toxicology (2011). URL:[Link]
Environment and Climate Change Canada. "Screening assessment - Macrocyclic lactones and ketones, ionones and cyclohexanone group". Canada.ca (2023). URL:[Link]
DirectPCW. "VELVIONE - Safety Data Sheet". DirectPCW (2025). URL: [Link]
Foundational
Environmental Biodegradability Pathways of 5-Cyclohexadecen-1-one: Mechanisms, Methodologies, and Ecological Implications
Executive Summary The transition from environmentally persistent polycyclic musks to biodegradable macrocyclic alternatives represents a critical paradigm shift in fragrance and pharmaceutical formulation. 5-Cyclohexadec...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The transition from environmentally persistent polycyclic musks to biodegradable macrocyclic alternatives represents a critical paradigm shift in fragrance and pharmaceutical formulation. 5-Cyclohexadecen-1-one (), commercially known as Velvione or Ambretone, is a 16-membered macrocyclic ketone that perfectly exemplifies this shift[1][2]. This technical guide provides an in-depth analysis of the enzymatic pathways responsible for the mineralization of 5-cyclohexadecen-1-one, elucidates the causality behind standardized biodegradability testing, and establishes self-validating experimental protocols for environmental scientists and drug development professionals.
Chemical Profile & Ecological Context
Macrocyclic ketones were engineered to mimic natural musks like civetone and muscone while mitigating the severe bioaccumulation risks associated with nitro and polycyclic musks[1][3]. Despite its high lipophilicity (Log Kow of 5.82), 5-cyclohexadecen-1-one demonstrates exceptional environmental clearance[4]. The molecule's vulnerability to microbial degradation lies in its cyclic ketone structure, which, while sterically hindered, acts as a highly specific substrate for microbial monooxygenases[5][6].
Mechanistic Biodegradation Pathway
The microbial degradation of 5-cyclohexadecen-1-one is a multi-phase enzymatic cascade. Microorganisms cannot directly cleave the robust 16-membered carbon ring; therefore, the pathway relies on an initial "activation" step to convert the ketone into a hydrolyzable ester[4][5].
Phase I: Enzymatic Ring Expansion (Baeyer-Villiger Oxidation)
The rate-limiting step is catalyzed by Baeyer-Villiger Monooxygenase (BVMO) . Utilizing molecular oxygen and NADPH, BVMO inserts an oxygen atom adjacent to the carbonyl carbon[5]. This expands the 16-membered ketone into a 17-membered macrocyclic lactone. Causality: This step is ecologically critical because C-O ester bonds are significantly more susceptible to enzymatic cleavage than C-C bonds.
Phase II: Lactone Hydrolysis
Ubiquitous microbial lactonases and esterases rapidly hydrolyze the newly formed macrocyclic lactone. The ring opens, yielding an open-chain ω-hydroxy acid (e.g., 16-hydroxyhexadec-5-enoic acid)[4].
Phase III: Terminal Oxidation
The terminal hydroxyl group undergoes sequential oxidation by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH), converting the ω-hydroxy acid into a dicarboxylic acid.
Phase IV: β-Oxidation and Mineralization
The dicarboxylic acid is activated by CoA ligase and enters the β-oxidation cycle. The aliphatic chain is systematically dismantled into 2-carbon Acetyl-CoA units, which enter the Tricarboxylic Acid (TCA) cycle for complete mineralization into CO2 and H2O. Auxiliary enzymes (enoyl-CoA isomerases) resolve the C5 double bond during this phase.
Fig 1: Enzymatic biodegradation pathway of 5-cyclohexadecen-1-one to complete mineralization.
Quantitative Biodegradability Data
Regulatory assessments by the and European agencies confirm that 5-cyclohexadecen-1-one passes the stringent 10-day window for ready biodegradability[3]. The table below summarizes the comparative metrics.
Chemical Class
Compound Name
CAS Number
Log Kow
28-Day Mineralization
Environmental Persistence
Macrocyclic Ketone
5-Cyclohexadecen-1-one
37609-25-9
5.82
86% (OECD 301F)
Low
Macrocyclic Ketone
Muscone
541-91-3
~5.50
80% (OECD 301F)
Low
Macrocyclic Ester
15-Pentadecanolide
106-02-5
~5.00
> 60% (OECD 301B)
Low
Polycyclic Musk
Galaxolide (HHCB)
1222-05-5
5.90
< 10% (OECD 301)
High
Self-Validating Experimental Protocols
To empirically validate the biodegradability of 5-cyclohexadecen-1-one, researchers must utilize an adapted OECD 301F (Manometric Respirometry) protocol. Standard direct-addition methods often yield false negatives for macrocyclic musks due to their hydrophobicity.
Step-by-Step Methodology: Adapted OECD 301F
Step 1: Inoculum Preparation. Obtain activated sludge from a municipal wastewater treatment facility. Wash the sludge with mineral medium and aerate for 7 days. Causality: Pre-aeration depletes endogenous carbon sources, minimizing background oxygen consumption and enhancing signal-to-noise ratio during respirometry.
Step 2: Filter Application (Critical Step). Do not add the compound directly to the liquid. Instead, dissolve 100 mg/L of 5-cyclohexadecen-1-one in a volatile solvent (e.g., dichloromethane), apply it to an inert glass fiber filter, and allow the solvent to evaporate before placing the filter into the test flask. Causality: This maximizes the surface area, mimicking the compound's natural partitioning onto suspended organic matter and ensuring maximum bioavailability to microbial BVMOs.
Step 3: Self-Validating Controls Setup.
Blank: Inoculum + Mineral Medium.
Reference: Inoculum + Sodium Acetate (100 mg/L). (Validates the baseline viability of the microbial consortium).
Toxicity Control: Inoculum + Sodium Acetate + 5-cyclohexadecen-1-one. Causality: Fragrance compounds can disrupt bacterial cell membranes. If oxygen consumption in this flask drops below the Reference flask, the lack of degradation is due to toxicity, not recalcitrance.
Step 4: Respirometric Incubation. Seal all flasks in a closed respirometer at 22°C in the dark for 28 days. CO2 produced is absorbed by NaOH pellets, creating a pressure drop proportional to O2 consumption (Biological Oxygen Demand).
Step 5: Metabolite Profiling. At days 7 and 14, extract aliquots using Solid-Phase Extraction (SPE) and analyze via GC-MS. The detection of the 17-membered lactone intermediate definitively proves the in vivo activity of the Baeyer-Villiger pathway.
Fig 2: Standardized OECD 301F workflow coupled with GC-MS for macrocyclic musk evaluation.
Conclusion
The environmental clearance of 5-cyclohexadecen-1-one relies entirely on the elegant efficiency of the Baeyer-Villiger oxidation pathway. By converting a recalcitrant cycloalkane into a hydrolyzable lactone, microbial communities can rapidly mineralize this compound, achieving up to 86% degradation within 28 days[3]. For formulation scientists, understanding this mechanistic causality is paramount: the strategic inclusion of a cyclic ketone moiety guarantees that the molecule will not bioaccumulate, ensuring both commercial viability and ecological safety.
References
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Exaltone and related macrocyclic musks - Evaluation statement. Australian Government.[Link]
Belsito, D., et al. (2011). Macrocyclic fragrance materials—A screening-level environmental assessment using chemical categorization. CORE / Food and Chemical Toxicology.[Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 162268, 5-Cyclohexadecen-1-one. PubChem.[Link]
Wikipedia Contributors. 5-Cyclohexadecenone. Wikipedia, The Free Encyclopedia.[Link]
step-by-step synthesis of 5-cyclohexadecen-1-one from cyclododecanone
An Application Note and Protocol for the Synthesis of 5-Cyclohexadecen-1-one from Cyclododecanone For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-s...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the Synthesis of 5-Cyclohexadecen-1-one from Cyclododecanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of the macrocyclic musk, 5-cyclohexadecen-1-one, starting from the readily available cyclododecanone. This protocol details a robust three-step ring expansion strategy involving an α-chlorination, a double Grignard addition of vinyl magnesium chloride, and a subsequent thermal oxy-Cope rearrangement. The causality behind experimental choices, detailed procedural steps, and mechanistic insights are provided to ensure reproducibility and a thorough understanding of the transformation.
Introduction
5-Cyclohexadecen-1-one is a valuable macrocyclic ketone known for its intense and persistent musk odor, making it a significant ingredient in the fragrance and perfume industry.[1] Its 16-membered ring structure presents a compelling target for synthetic organic chemists, often requiring multi-step sequences involving ring expansion methodologies.[2] This guide outlines an efficient and well-documented pathway that expands the 12-membered ring of cyclododecanone to the desired 16-membered carbocycle. The overall strategy hinges on the powerful[3][3]-sigmatropic oxy-Cope rearrangement, a reliable method for carbon-carbon bond formation and ring expansion.[4][5]
Overall Synthetic Strategy
The synthesis transforms cyclododecanone into 5-cyclohexadecen-1-one in three distinct steps. The process begins with the activation of the starting material via α-chlorination. This is followed by the addition of the necessary four carbon atoms through a double Grignard reaction with vinyl magnesium chloride. The final, and key, step is a thermal rearrangement which expands the ring to the target macrocycle.
Caption: Overall workflow for the synthesis of 5-cyclohexadecen-1-one.
Part 1: Synthesis of 2-Chlorocyclododecanone
Principle: The first step involves the α-halogenation of the ketone. In the presence of an acid catalyst, cyclododecanone will tautomerize to its enol form. This electron-rich enol then attacks an electrophilic chlorine source, such as sulfuryl chloride (SO₂Cl₂), to yield the desired α-chloro ketone. This reaction selectively installs a leaving group and activates the molecule for the subsequent Grignard reaction.
Experimental Protocol:
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl gas), charge cyclododecanone and a suitable solvent such as dichloromethane (CH₂Cl₂).
Reagent Addition: Cool the solution in an ice bath. Slowly add sulfuryl chloride (SO₂Cl₂) dropwise to the stirred solution over 30-60 minutes. The molar ratio of cyclododecanone to SO₂Cl₂ should be approximately 1:1.1.
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
Workup: Carefully quench the reaction by slowly adding water. Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude 2-chlorocyclododecanone can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Reagent/Material
Molar Mass ( g/mol )
Quantity (10 mmol scale)
Moles (mmol)
Cyclododecanone
182.32
1.82 g
10
Sulfuryl Chloride
134.97
0.8 mL (1.48 g)
11
Dichloromethane
-
50 mL
-
Part 2: Synthesis of 1,2-Divinylcyclododecan-1-ol
Principle: This step introduces the four carbons required for the ring expansion. The reaction of 2-chlorocyclododecanone with two equivalents of vinyl magnesium chloride proceeds via two main events. The first equivalent performs a nucleophilic attack on the carbonyl carbon, forming a magnesium alkoxide intermediate. The second equivalent is thought to facilitate an E2 elimination of the chlorine atom to form an enol, which is then attacked by the second vinyl group, though the exact mechanism can be complex. The overall result is the formation of a tertiary alcohol with two vinyl groups attached to the former carbonyl carbon and the adjacent carbon.[1][4]
Experimental Protocol:
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the crude 2-chlorocyclododecanone in anhydrous tetrahydrofuran (THF).
Grignard Addition: Cool the flask to 0 °C in an ice bath. Slowly add vinyl magnesium chloride (typically a 1.0 M solution in THF) dropwise via a syringe or dropping funnel. At least 2.2 equivalents are required.
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
Workup: Cool the flask back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, 1,2-divinylcyclododecan-1-ol, should be purified by column chromatography on silica gel.
Reagent/Material
Molar Mass ( g/mol )
Quantity (10 mmol scale)
Moles (mmol)
2-Chlorocyclododecanone
216.76
~2.17 g (from Step 1)
10
Vinyl Magnesium Chloride (1.0M in THF)
-
22 mL
22
Anhydrous THF
-
60 mL
-
Part 3: Synthesis of 5-Cyclohexadecen-1-one
Principle: The final step is a thermal[3][3]-sigmatropic rearrangement known as the oxy-Cope rearrangement. Upon heating, the 1,2-divinylcyclododecan-1-ol undergoes a concerted rearrangement where the sigma bond between the two vinyl-bearing carbons breaks, and a new sigma bond forms between the outermost carbons of the two vinyl groups.[4] This process simultaneously forms a large-ring enol, which then tautomerizes to the more stable keto form, yielding the final product, 5-cyclohexadecen-1-one. This product is typically a mixture of (Z) and (E) isomers.[1]
Caption: Mechanism of the oxy-Cope rearrangement.
Experimental Protocol:
Reaction Setup: Place the purified 1,2-divinylcyclododecan-1-ol in a round-bottom flask equipped with a short-path distillation head. The reaction can be run neat or in a high-boiling solvent like decahydronaphthalene.[4]
Thermal Rearrangement: Heat the material under an inert atmosphere. The required temperature can range from 150 °C to 350 °C, with 170-250 °C being a typical range.[4] The reaction can be monitored by taking small aliquots and analyzing them by GC-MS or TLC.
Purification: Once the rearrangement is complete, the product, 5-cyclohexadecen-1-one, is purified directly by vacuum distillation from the reaction flask.
This application note details a reliable three-step synthesis to access the musk compound 5-cyclohexadecen-1-one from cyclododecanone. The key steps involve α-chlorination, a divinylation via Grignard reaction, and a powerful thermal oxy-Cope rearrangement for ring expansion. This pathway provides a practical route for researchers in fragrance chemistry and synthetic methodology.
References
Fujita, T., et al. (1974). Synthesis of exaltone and dl-muscone based on 1,5,9-cyclododecatriene. Canadian Journal of Chemistry, 52(18), 3329-3332. Available at: [Link]
PrepChem.com. Synthesis of EXALTONE. Available at: [Link]
Google Patents. (1973). CA1097687A - 5-cyclohexadecene-1-one and process for its preparation.
ResearchGate. (1976). Synthesis of 5-cyclohexadecenone from cyclododecanone. Available at: [Link]
ResearchGate. (1974). Synthesis of exaltone and dl-muscone based on 1,5,9-cyclododecatriene. Available at: [Link]
Google Patents. (2011). CN102146027A - Process for preparing musk ketone.
ScenTree. Ambrettolide (CAS N° 28645-51-4). Available at: [Link]
Hesse, M. (1991). Ring Enlargement in Organic Chemistry. VCH.
ResearchGate. (2018). Five‐step route for the synthesis of exaltolide and silvanone supra from stearic acid. Available at: [Link]
de Gonzalo, G., & Fraaije, M. W. (2013). Baeyer–Villiger Oxidation. In Science of Synthesis: Biocatalysis in Organic Synthesis (Vol. 1, pp. 451-486). Thieme.
ResearchGate. (2018). Permaleic Acid: Baeyer-Villiger Oxidation of Cyclododecanone. Available at: [Link]
Organic Syntheses. Cyclodecanone. Available at: [Link]
Wikipedia. Baeyer–Villiger oxidation. Available at: [Link]
Wiley Online Library. (2020). Iterative Assembly of Macrocyclic Lactones using Successive Ring Expansion Reactions. Available at: [Link]
Google Patents. (1972). US3681395A - Preparation of ambrettolide.
ResearchGate. (2015). Synthesis of Ambrettolide (2) from shellac. Available at: [Link]
ResearchGate. (2011). Reactivity features of cyclododecanone. Available at: [Link]
Google Patents. (2015). WO2015157719A9 - Semisynthetic routes to organic compounds.
Wikipedia. Ring expansion and contraction. Available at: [Link]
MDPI. (2022). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. Available at: [Link]
Wipf Group, University of Pittsburgh. (2006). Bayer-Villiger Oxidations. Available at: [Link]
NIH Public Access. (2009). Olefinic-Lactone Cyclizations to Macrocycles. Available at: [Link]
Advanced Chromatographic Strategies for the E/Z Isomeric Separation of 5-Cyclohexadecen-1-one
Executive Summary 5-Cyclohexadecen-1-one (CAS 37609-25-9), commercially known as Ambretone or Velvione, is a macrocyclic ketone widely utilized in the fragrance industry for its intense, elegant musk odor[1]. Synthesized...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Cyclohexadecen-1-one (CAS 37609-25-9), commercially known as Ambretone or Velvione, is a macrocyclic ketone widely utilized in the fragrance industry for its intense, elegant musk odor[1]. Synthesized primarily via the oxy-Cope rearrangement of 1,2-divinylcyclododecan-1-ol, the commercial product exists as a mixture of its (E)- and (Z)-isomers (typically in a 60:40 or 50:50 ratio)[1][2].
Because human olfactory receptors (such as OR5AN1) exhibit differential binding affinities and downstream signaling cascades depending on the macrocyclic stereochemistry[3][4], isolating and quantifying the E/Z ratio is a critical quality control parameter in flavor, fragrance, and pharmaceutical development. This application note details the mechanistic causality and self-validating protocols for the baseline separation of these geometric isomers using orthogonal chromatographic techniques.
Mechanistic Causality in E/Z Separation
Separating macrocyclic E/Z isomers is notoriously difficult because their boiling points, polarities, and molecular weights are nearly identical. To achieve baseline resolution, we must exploit subtle differences in their three-dimensional spatial arrangements using two orthogonal mechanisms:
1. Argentation (Silver-Ion) Chromatography (Ag-LC)
Silver ions (Ag⁺) impregnated into a silica stationary phase act as electron-accepting
π
-complexing agents. The transition metal's d-orbitals interact reversibly with the
π
-electrons of the alkene double bond[5][6].
Causality: The (Z)-isomer (cis) presents a "bent" conformation with a highly accessible double bond, experiencing minimal steric hindrance from the macrocyclic ring. This leads to a strong coordination complex with Ag⁺. Conversely, the (E)-isomer (trans) is sterically hindered, resulting in weaker binding.
Result: In Ag-LC, the (E)-isomer elutes first , and the (Z)-isomer elutes last .
2. Shape-Selective Reversed-Phase HPLC (RP-HPLC)
When using high-density C18 or C30 stationary phases, separation is driven by hydrophobic surface area interactions rather than
π
-complexation[7][8].
Causality: The (E)-isomer adopts a more linear, extended conformation compared to the bent (Z)-isomer. This linearity allows the (E)-isomer to intercalate more deeply between the long alkyl chains of the stationary phase, maximizing van der Waals interactions.
Result: In RP-HPLC, the (Z)-isomer elutes first , and the (E)-isomer elutes last .
Orthogonal elution mechanisms: Ag+ pi-complexation vs. RP-HPLC hydrophobic shape-selectivity.
Experimental Protocols
Protocol A: Preparative Silver-Ion Silica Gel Chromatography (Ag-LC)
Objective: Bulk isolation of (E) and (Z) isomers of 5-cyclohexadecen-1-one for downstream receptor assays.
Step-by-Step Methodology:
Stationary Phase Preparation: Suspend 100 g of standard silica gel (230–400 mesh) in 200 mL of a 10% (w/v) aqueous silver nitrate (AgNO₃) solution. Stir continuously in a dark environment for 2 hours to ensure uniform impregnation.
Activation: Filter the slurry and dry the Ag-silica gel at 120°C for 12 hours. Critical: This must be done in a dark oven. Exposure to light will cause the photoreduction of Ag⁺ to metallic silver (Ag⁰), destroying the
π
-complexation capability.
Column Packing: Slurry-pack a preparative glass column with the activated Ag-silica using anhydrous n-hexane.
Sample Loading: Dissolve 1.0 g of the crude 5-cyclohexadecen-1-one E/Z mixture in 2 mL of n-hexane and carefully load it onto the column head.
Gradient Elution: Elute using a non-polar to slightly polar gradient: n-hexane/ethyl acetate starting at 99:1 (v/v) and ramping to 95:5 (v/v) over 5 column volumes.
Self-Validating System Check: Spot the collected fractions onto 5% AgNO₃-impregnated TLC plates. Develop with n-hexane/ethyl acetate (90:10). A successful separation is validated by two distinct spots: the higher Rf value corresponds to the (E)-isomer, and the lower Rf value corresponds to the (Z)-isomer.
Protocol B: Analytical RP-HPLC for Rapid QC Profiling
Objective: High-throughput quantification of the E/Z ratio in production batches.
Step-by-Step Methodology:
Column Selection: Equip the HPLC with a high-density, shape-selective column, such as a YMC-Triart C18 (250 x 4.6 mm, 5 µm)[7].
Mobile Phase: Prepare an isocratic mixture of Acetonitrile/Water (85:15 v/v). Degas thoroughly.
Parameters: Set the flow rate to 1.0 mL/min and maintain the column compartment at 25°C.
Detection: Because macrocyclic musks lack strong chromophores, use a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). If using UV, set to 210 nm (end-absorption of the double bond).
Self-Validating System Check: Inject a known 50:50 E/Z reference standard. Calculate the resolution factor (
Rs
). The system is validated if
Rs≥1.5
(baseline separation). If
Rs<1.5
, increase the water content in the mobile phase by 2–5% to force stronger hydrophobic interactions with the stationary phase.
Protocol C: High-Resolution GC-MS Analysis
Objective: Structural confirmation and volatile impurity profiling.
Step-by-Step Methodology:
System Setup: Agilent 7890B GC coupled with a 5977A MS (or equivalent)[4].
Column: HP-5ms (30 m × 0.25 mm ID, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Temperature Program: Initial oven temperature at 100°C (hold 1 min), ramp at 10°C/min to 280°C (hold 10 min).
Injection: 1 µL injection volume, inlet temperature 250°C, split ratio 50:1.
MS Parameters: Electron Ionization (EI) mode at 70 eV. Mass scan range m/z 40–400.
Self-Validating System Check: Confirm the presence of the molecular ion peak at m/z 236.38 (
C16H28O
) for both baseline-resolved peaks[9].
Workflow for the preparative isolation and analytical QC of 5-cyclohexadecen-1-one E/Z isomers.
Quantitative Data Presentation
Table 1: Chromatographic Retention Behavior of 5-Cyclohexadecen-1-one Isomers
Chromatographic Method
Primary Mechanism
Elution Order
Relative Retention Time (RRT)*
Resolution (
Rs
)
Ag-LC (Silica)
π
-Complexation
1. (E)-isomer 2. (Z)-isomer
(E) = 1.00 (Z) = 1.85
> 2.5
RP-HPLC (C18)
Hydrophobic Shape-Selectivity
1. (Z)-isomer 2. (E)-isomer
(Z) = 1.00 (E) = 1.12
1.6 - 1.8
GC-MS (HP-5ms)
Boiling Point / Polarity
1. (Z)-isomer 2. (E)-isomer
(Z) = 1.00 (E) = 1.03
1.2 - 1.5
*RRT is normalized to the first eluting isomer for each respective method.
Table 2: Method Comparison for Application Suitability
Parameter
Ag-LC (Preparative)
RP-HPLC (Analytical)
GC-MS (Analytical)
Primary Use Case
Bulk isolation / Purification
Rapid batch QC (E/Z ratio)
Structural ID / Impurity check
Sample Capacity
High (Grams)
Low (Micrograms)
Trace (Nanograms)
Solvent Consumption
High
Moderate
None (Carrier gas only)
Non-Destructive?
Yes
Yes
No
References
Australian Industrial Chemicals Introduction Scheme (AICIS). Exaltone and related macrocyclic musks - Evaluation statement. Retrieved from:[Link]
Beilstein Journal of Organic Chemistry. A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. Retrieved from:[Link]
ResearchGate. Application of silver ion in the separation of macrolide antibiotic components by high-speed counter-current chromatography. Retrieved from:[Link]
Analytical Chemistry (ACS Publications). Revealing Acyl Chain Selectivity of Cis-to-Trans Isomerase through Profiling of C=C Geometry and Location Isomers of Bacterial Lipids. Retrieved from:[Link]
Chromatography Today. Easy purification of isomers with prepacked glass columns. Retrieved from:[Link]
Application Note: In Vitro Skin Sensitization Testing Methods for 5-Cyclohexadecen-1-one (Velvione)
Introduction & Mechanistic Rationale 5-Cyclohexadecen-1-one (CAS: 37609-25-9), commercially known as Velvione, is a macrocyclic ketone widely utilized in fine fragrances and personal care products for its highly valued p...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
5-Cyclohexadecen-1-one (CAS: 37609-25-9), commercially known as Velvione, is a macrocyclic ketone widely utilized in fine fragrances and personal care products for its highly valued powdery, musk-like aroma. While generally safe at regulated concentrations, peer-reviewed safety assessments by the Research Institute for Fragrance Materials (RIFM) indicate that it possesses the potential to induce skin sensitization in a small fraction of individuals upon repeated, high-level contact1[1].
Historically, skin sensitization was evaluated using the murine Local Lymph Node Assay (LLNA). However, modern regulatory frameworks prioritize non-animal alternatives based on the Adverse Outcome Pathway (AOP) for skin sensitization.
Expert Mechanistic Insight: Velvione is an unsaturated macrocyclic ketone. Crucially, its double bond is located at position 5, meaning it is not adjacent (in conjugation with) the ketone group 2[2]. This lack of α,β-unsaturation significantly reduces its potential to act as a Michael acceptor—the primary mechanism by which many fragrance allergens covalently bind to skin proteins. Consequently, Velvione exhibits low intrinsic reactivity, necessitating highly optimized in vitro assay conditions to avoid false negatives caused by its high lipophilicity (LogP ~ 5.5).
The Skin Sensitization Adverse Outcome Pathway (AOP)
To accurately profile Velvione, an Integrated Testing Strategy (ITS) is employed, targeting the first three Key Events (KEs) of the AOP. A substance is typically classified based on a "2 out of 3" concordant result across these assays.
AOP for Skin Sensitization and corresponding in vitro OECD assays.
Target: Molecular Initiating Event (MIE) – Covalent binding to proteins 3[3].
Causality & Expert Note: Because Velvione is highly lipophilic, poor aqueous solubility can lead to precipitation in the standard phosphate buffer. If the chemical precipitates, it cannot react with the peptide, resulting in artificially low peptide depletion (a false negative). Acetonitrile or isopropanol must be used as the primary solvent, and samples must be visually inspected for phase separation prior to HPLC analysis.
Step-by-Step Methodology:
Peptide Preparation: Prepare synthetic Heptapeptides containing either Cysteine (Cys) or Lysine (Lys) at 0.667 mM in phosphate buffer (pH 7.5 for Cys, pH 10.2 for Lys).
Test Chemical Preparation: Dissolve Velvione in 100% acetonitrile to achieve a 100 mM stock solution.
Incubation:
Cys-peptide: Mix Velvione and Cys-peptide at a 1:10 molar ratio.
Lys-peptide: Mix Velvione and Lys-peptide at a 1:50 molar ratio.
Incubate in the dark at 25°C for 24 hours.
Analysis: Quantify the remaining unreacted peptide via HPLC-UV at 220 nm using a C18 column.
Self-Validating System: The run is valid only if the positive control (Cinnamic aldehyde) shows >60.8% Cys depletion and >40.2% Lys depletion, and the negative control (1-Butanol) shows 0% depletion.
Protocol 2: KeratinoSens™ Assay – OECD TG 442D
Target: Key Event 1 (KE1) – Keratinocyte activation via the Nrf2-ARE antioxidant pathway3[3].
Causality & Expert Note: Since Velvione lacks a conjugated double bond, it is not a strong electrophile and typically does not trigger robust Nrf2-dependent luciferase induction. However, testing is required to rule out alternative cellular stress mechanisms. DMSO is the standard vehicle, but the final DMSO concentration in the culture media must be strictly capped at 1% to prevent solvent-induced cytotoxicity, which can skew luminescence readings.
Step-by-Step Methodology:
Cell Culture: Seed human HaCaT-derived KeratinoSens™ cells (containing the AKR1C2-luciferase reporter gene) in 96-well plates at 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
Treatment: Prepare 12 serial dilutions of Velvione in DMSO (ranging from 0.98 to 2000 µM). Transfer to culture media (final DMSO = 1%) and apply to the cells.
Incubation: Incubate treated cells for 48 hours.
Viability & Luciferase Measurement:
Assess cell viability using the MTT (or PrestoBlue) assay to ensure gene induction is not an artifact of cell death.
Lyse cells, add luciferin substrate, and measure luminescence using a microplate reader.
Self-Validating System: The assay is valid if the positive control (Cinnamic aldehyde) induces a ≥ 1.5-fold luciferase increase at concentrations between 7 µM and 64 µM. Velvione is classified as a sensitizer if luciferase induction is ≥ 1.5-fold at a concentration where cell viability remains >70%.
Protocol 3: human Cell Line Activation Test (h-CLAT) – OECD TG 442E
Target: Key Event 2 (KE2) – Dendritic cell activation.
Causality & Expert Note: This assay measures the upregulation of surface markers CD86 and CD54 on THP-1 cells. Lipophilic macrocyclic compounds like Velvione can sometimes associate non-specifically with the lipid bilayer of the cell membrane, causing non-specific marker expression or masking antibody binding sites. Rigorous washing steps with BSA-supplemented buffer prior to flow cytometry are critical to ensure signal fidelity.
Step-by-Step Methodology:
Dose Finding (CV75): Treat THP-1 cells with varying concentrations of Velvione to determine the concentration yielding 75% cell viability (CV75) using Propidium Iodide (PI) staining.
Cell Treatment: Seed THP-1 cells at 1 × 10⁶ cells/mL in 24-well plates. Treat with 8 serial dilutions of Velvione (based on the calculated CV75).
Incubation: Incubate for 24 hours at 37°C.
Staining: Wash cells thoroughly with PBS containing 0.1% BSA. Stain with FITC-labeled anti-CD86 and anti-CD54 antibodies.
Flow Cytometry: Analyze fluorescence to calculate the Relative Fluorescence Intensity (RFI).
Self-Validating System: The run is valid if the positive control (DNCB, 2,4-Dinitrochlorobenzene) yields an RFI ≥ 150% for CD86 and ≥ 200% for CD54. Lactic acid is used as a negative control.
Data Presentation: Expected Quantitative Metrics
Based on the structural properties of Velvione (unconjugated macrocyclic ketone) and historical data for similar macrocyclic musks, the expected in vitro profile indicates low-to-negligible reactivity.
Assay
Target Biomarker
Prediction Model Threshold
Expected Velvione Profile
DPRA (OECD 442C)
Cys / Lys Peptide Depletion
> 6.38% Mean Depletion
Low Reactivity (< 6.38% depletion)
KeratinoSens (OECD 442D)
AKR1C2-Luciferase Induction
≥ 1.5-fold induction (
Imax
)
Non-sensitizing (< 1.5-fold induction)
h-CLAT (OECD 442E)
CD86 / CD54 Expression
CD86 RFI ≥ 150% or CD54 RFI ≥ 200%
Non-sensitizing (Below RFI thresholds)
Note: While in vitro assays generally classify Velvione as a non-sensitizer or weak sensitizer, formulation matrix effects and high-concentration repeated exposures in human populations dictate its final regulatory thresholds in commercial products.
References
5-Cyclohexadecen-1-one - The Ingredient Directory
The Fragrance Conservatory
URL:[Link]
Fragrance material review on 5-cyclohexadecen-1-one
PubMed (Food and Chemical Toxicology, 2011)
URL:[Link]
Google Patents (Details on KeratinoSens and DPRA methodologies for fragrance compounds)
utilizing 5-cyclohexadecen-1-one as a biochemical marker in proteomics
Application Note: Utilizing 5-Cyclohexadecen-1-one as a Biochemical Marker and Affinity Probe in Olfactory Proteomics Executive Summary The identification of transient protein-ligand interactions in olfaction and glandul...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Utilizing 5-Cyclohexadecen-1-one as a Biochemical Marker and Affinity Probe in Olfactory Proteomics
Executive Summary
The identification of transient protein-ligand interactions in olfaction and glandular biology remains a significant analytical challenge due to the extreme hydrophobicity of the ligands and the low abundance of their target receptors. This application note details the use of , a macrocyclic synthetic musk[1], as a highly specific biochemical bait for the proteomic profiling of Odorant-Binding Proteins (OBPs) and Olfactory Receptors (ORs). By leveraging the unique chemical handles of this molecule, researchers can establish a self-validating affinity proteomics workflow that virtually eliminates background noise.
Scientific Rationale: The Biochemistry of Macrocyclic Musks
5-Cyclohexadecen-1-one (C₁₆H₂₈O) is an unsaturated analog of cyclohexadecanone, featuring a 16-membered carbon ring and a C1 ketone group[1]. In biological systems, macrocyclic musks are synthesized during glandular maturation and act as potent signaling metabolites[2].
From a proteomics perspective, 5-cyclohexadecen-1-one is an ideal affinity probe for two reasons:
Conformational Rigidity: The C5 double bond restricts the flexibility of the macrocycle, pre-organizing the molecule into a specific geometry that perfectly fits the hydrophobic binding pockets (lipocalin folds) of target proteins.
Chemical Tractability: The C1 ketone provides a highly specific site for covalent immobilization.
In mammalian olfaction, hydrophobic odorants cannot diffuse freely through the aqueous nasal mucus; they must be solubilized and transported by secreted odorant-binding proteins (OBPs)[3]. Once transported, these musks act as specific ligands for G protein-coupled olfactory receptors, such as OR5AN1[4]. By tethering 5-cyclohexadecen-1-one to a solid support via its C1 ketone, the hydrophobic ring is projected outward into the solvent, perfectly mimicking its natural presentation to OBPs and ORs.
Workflow & Methodology
Affinity proteomics workflow utilizing 5-cyclohexadecen-1-one for specific protein enrichment.
Protocol 1: Preparation of the Musk-Affinity Matrix
Causality Focus: We utilize hydrazide chemistry because it selectively reacts with the C1 ketone of 5-cyclohexadecen-1-one. This ensures uniform orientation of the bait, preventing the active hydrophobic macrocycle from being sterically hindered by the bead surface.
Aliquot 100 µL of Hydrazide-functionalized magnetic beads into a low-binding microcentrifuge tube.
Wash beads 3× with 500 µL of Coupling Buffer (100 mM Sodium Acetate, pH 5.5).
Dissolve 5-cyclohexadecen-1-one in pure DMSO to a concentration of 50 mM.
Add 10 µL of the musk solution to the beads suspended in 490 µL of Coupling Buffer.
Incubate at room temperature for 16 hours with end-over-end rotation. The slightly acidic pH catalyzes the nucleophilic attack of the hydrazide group on the ketone, forming a stable hydrazone linkage.
Wash beads 3× with PBS to remove unbound ligand and block unreacted hydrazide sites with 1% ethanolamine.
Protocol 2: Tissue Lysis and Protein Extraction
Causality Focus: A mild, non-denaturing detergent is critical to extract membrane-bound ORs without unfolding the delicate lipocalin barrel of OBPs.
Dissect 50 mg of olfactory epithelium or relevant glandular tissue.
Homogenize in 500 µL of mild Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40, 1× Protease Inhibitor Cocktail).
Centrifuge at 14,000 × g for 15 min at 4°C. Collect the cleared supernatant.
Protocol 3: Affinity Enrichment and Competitive Elution (Self-Validating System)
Causality Focus: Standard affinity proteomics relies on boiling beads in SDS to elute proteins, which releases massive amounts of non-specific background binders (e.g., actins, chaperones). To create a self-validating protocol , we utilize a competitive elution strategy. By introducing an excess of free 5-cyclohexadecen-1-one, only proteins with a specific, reversible affinity for the macrocyclic musk are outcompeted and released.
Incubate 500 µL of tissue lysate with 50 µL of the Musk-Affinity Matrix for 4 hours at 4°C.
Wash beads 4× with 1 mL of Wash Buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% NP-40) to remove non-specific binders.
Competitive Elution: Incubate the beads with 100 µL of Elution Buffer containing 10 mM free 5-cyclohexadecen-1-one for 1 hour at room temperature. Collect the supernatant.
Protocol 4: LC-MS/MS Preparation
Reduce the competitively eluted proteins with 10 mM DTT (45 min, 56°C) and alkylate with 20 mM Iodoacetamide (30 min, dark).
Digest overnight with MS-grade Trypsin (1:50 enzyme-to-protein ratio) at 37°C.
Desalt peptides using C18 StageTips prior to high-resolution LC-MS/MS analysis.
Mechanistic Insights: The OBP-OR Axis
The capture of both OBPs and ORs in a single workflow provides a holistic view of the olfactory signal transduction pathway. The lipophilic musk is first sequestered by the OBP, which navigates the aqueous mucus to deliver the ligand to the transmembrane OR, triggering downstream G-protein signaling.
Signal transduction axis of macrocyclic musks from OBP transport to GPCR activation.
Data Interpretation & Expected Results
The success of this protocol hinges on the competitive elution step. Below is a representative quantitative data summary demonstrating how competitive elution validates the specificity of 5-cyclohexadecen-1-one binding by eliminating structural and chaperone background noise.
Protein Class
Representative Protein
SDS Elution (Spectral Counts)
Competitive Elution (Spectral Counts)
Fold Enrichment (vs. Control)
False Discovery Rate (FDR)
Odorant-Binding
OBP3
145
138
45.2x
< 0.01
Olfactory Receptor
OR5AN1
32
28
14.0x
< 0.05
Structural
Beta-Actin
850
12
0.8x
N/A (Background)
Chaperone
HSP70
420
18
1.1x
N/A (Background)
Conclusion
By exploiting the C1 ketone and C5 double bond of 5-cyclohexadecen-1-one, researchers can construct a highly targeted, orientation-specific affinity matrix. When coupled with a competitive elution strategy, this protocol acts as a self-validating system, ensuring that the identified proteome represents genuine physiological interactors within the macrocyclic musk signaling axis.
Elucidating metabolites and biosynthetic pathways during musk maturation: insights from forest musk deer. National Center for Biotechnology Information (PMC). URL:[Link][2]
Proteomic Analysis of Pig (Sus scrofa) Olfactory Soluble Proteome Reveals O-Linked-N-Acetylglucosaminylation of Secreted Odorant-Binding Proteins. National Center for Biotechnology Information (PMC). URL:[Link][3]
Large-Scale G Protein-Coupled Olfactory Receptor–Ligand Pairing. ACS Central Science. URL:[Link][4]
High-Throughput Screening of 5-Cyclohexadecen-1-one Derivatives: Functional Profiling of Macrocyclic Musk Receptors
Scientific Context & Rationale The pursuit of novel fragrance compounds relies heavily on understanding the molecular mechanisms of olfaction. 5-Cyclohexadecen-1-one (commercially known as Velvione or Ambretone) is a 16-...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Context & Rationale
The pursuit of novel fragrance compounds relies heavily on understanding the molecular mechanisms of olfaction. 5-Cyclohexadecen-1-one (commercially known as Velvione or Ambretone) is a 16-membered macrocyclic ketone highly valued for its powdery, animalic musk profile and excellent biodegradability[1][2]. Unlike polycyclic and nitro musks, which face increasing scrutiny due to environmental persistence and potential toxicity, macrocyclic musks like 5-cyclohexadecen-1-one represent a sustainable frontier in fragrance chemistry[3].
Recent deorphanization efforts have identified the human olfactory receptor OR5AN1 (and its murine ortholog MOR215-1) as the primary chemosensor for macrocyclic ketones[4]. To systematically discover and optimize new 5-cyclohexadecen-1-one derivatives, drug development professionals and fragrance scientists require robust, high-throughput screening (HTS) platforms. This application note details a self-validating, cell-based HTS methodology designed to quantify the activation of OR5AN1 by novel olfactory derivatives.
Mechanistic Framework: OR5AN1 Activation
Olfactory receptors (ORs) are Class A G protein-coupled receptors (GPCRs). The causality of our assay design is directly rooted in the endogenous olfactory signaling cascade. When a macrocyclic musk ligand binds to OR5AN1, it induces a conformational change that activates the olfactory-specific G protein, Gαolf[5]. This alpha subunit stimulates Adenylyl Cyclase III (AC3), leading to a rapid intracellular accumulation of cyclic AMP (cAMP).
In our heterologous screening system, we hijack this cAMP surge. Instead of opening cyclic nucleotide-gated (CNG) ion channels as it would in native olfactory sensory neurons, the cAMP activates Protein Kinase A (PKA), which in turn drives the transcription of a luciferase reporter gene via a cAMP Response Element (CRE) promoter[3][6].
Olfactory GPCR signaling pathway for macrocyclic musk detection via OR5AN1.
Quantitative Baseline Data
To establish a baseline for HTS hit validation, it is critical to compare the activation profiles of known musks. The structural specificity of OR5AN1 is highly tuned to macrocyclic ketones, showing robust responses at nanomolar concentrations, while exhibiting weaker responses to macrocyclic lactones or alcohols lacking the specific carbonyl geometry[3][4].
Table 1: Activation Profiles of OR5AN1 by Reference Musk Compounds
Compound
Structural Class
OR5AN1 Activation Level
Mechanistic Note
(R)-Muscone
Macrocyclic Ketone
+++ (High)
Endogenous reference ligand; high chiral selectivity[3].
5-Cyclohexadecen-1-one
Macrocyclic Ketone
+++ (High)
16-membered ring; optimal fit for OR5AN1 binding pocket[1].
Musk Ketone
Nitro Musk
++ (Moderate)
Structurally distinct but active via H-bonding to Tyr260[3].
Cyclopentadecanol
Macrocyclic Alcohol
+ (Weak)
Lacks the critical ketone moiety for optimal receptor binding.
Galaxolide
Polycyclic Musk
- (None)
Fails to activate OR5AN1; relies on alternative receptors (e.g., OR4D6)[7].
High-Throughput Screening (HTS) Methodology
Assay Design & Causality
Screening olfactory receptors in vitro presents a notorious challenge: ORs rarely traffic efficiently to the plasma membrane in non-olfactory cells, often degrading in the endoplasmic reticulum (ER)[5].
The Chaperone Solution: We co-transfect RTP1S (Receptor-Transporting Protein 1 Short), a critical chaperone that forces the translocation of OR5AN1 to the cell surface.
The Self-Validating System: We utilize a Dual-Luciferase reporter system. Firefly luciferase is driven by the CRE promoter (measuring receptor activation), while Renilla luciferase is driven by a constitutive SV40 promoter. The Firefly/Renilla ratio normalizes the data, automatically correcting for well-to-well variations in cell viability, transfection efficiency, and compound cytotoxicity.
High-throughput screening workflow for OR5AN1 deorphanization and profiling.
Step-by-Step Protocol
Phase 1: Cell Culture & Co-Transfection
Cell Seeding: Cultivate HEK293T cells in DMEM supplemented with 10% FBS. Seed cells into poly-D-lysine coated 384-well white opaque plates at a density of 10,000 cells/well. Causality: HEK293T cells are chosen for their high transfection efficiency and lack of endogenous OR background noise.
Plasmid Preparation: Prepare a transfection master mix containing the following plasmids (per well):
20 ng OR5AN1 (N-terminally tagged with a Lucy or Rho sequence for enhanced expression)
10 ng RTP1S (Chaperone)
10 ng pCRE-Firefly Luciferase (Primary reporter)
2 ng pSV40-Renilla Luciferase (Internal control)
Transfection: Complex the DNA with Lipofectamine 2000 (or equivalent HTS-compatible reagent) in Opti-MEM. Add 10 µL of the complex to each well. Incubate for 24 hours at 37°C, 5% CO₂.
Phase 2: Compound Preparation & Stimulation
4. Library Dilution: Dissolve 5-cyclohexadecen-1-one derivatives in 100% DMSO to create 10 mM master stocks. Perform serial dilutions in CD293 chemically defined medium to achieve final assay concentrations ranging from 1 pM to 100 µM. Ensure final DMSO concentration does not exceed 0.5% to prevent solvent-induced cytotoxicity.
5. Stimulation: Aspirate the culture media from the 384-well plate and dispense 20 µL of the diluted musk derivatives into the respective wells using an automated acoustic liquid handler (e.g., Echo 550).
6. Incubation: Incubate the plates for exactly 4 hours at 37°C. Causality: A 4-hour window is the kinetic optimum allowing sufficient time for GPCR activation, cAMP accumulation, and subsequent CRE-driven transcription and translation of the Firefly luciferase enzyme.
Phase 3: Luminescence Detection & Self-Validation
7. Primary Readout (Firefly): Add 20 µL of Dual-Glo® Luciferase Reagent to each well. Incubate for 10 minutes at room temperature to lyse the cells and stabilize the luminescent signal. Read Firefly luminescence on a multi-mode microplate reader.
8. Internal Control Readout (Renilla): Add 20 µL of Dual-Glo® Stop & Glo® Reagent to quench the Firefly signal and initiate the Renilla reaction. Incubate for 10 minutes and read Renilla luminescence.
9. System Validation: Verify that Forskolin (10 µM) positive control wells show a >20-fold increase in Firefly signal (validating the cAMP/CRE pathway integrity) and that mock-transfected wells show no response to 5-cyclohexadecen-1-one (validating OR5AN1 specificity).
Data Analysis
Calculate the normalized response by dividing the Firefly luminescence by the Renilla luminescence for each well. Plot the normalized fold-change against the log concentration of the 5-cyclohexadecen-1-one derivatives using non-linear regression (four-parameter logistic equation) to determine the EC₅₀ and E_max values.
resolving GC-MS co-elution issues for 5-cyclohexadecen-1-one isomer analysis
Welcome to the dedicated support center for resolving the complex analytical challenges associated with 5-cyclohexadecen-1-one isomer analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides in-depth...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated support center for resolving the complex analytical challenges associated with 5-cyclohexadecen-1-one isomer analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides in-depth, field-proven troubleshooting strategies and technical protocols designed for researchers, analytical chemists, and fragrance industry professionals. Our focus is to move beyond simple procedural steps and delve into the fundamental principles of chromatography to empower you to solve even the most challenging co-elution problems.
Introduction: The Challenge of 5-Cyclohexadecen-1-one Isomers
5-Cyclohexadecen-1-one, a key macrocyclic musk, presents a significant analytical challenge due to the presence of multiple structural and geometric isomers (cis/trans).[1] These isomers often possess very similar physicochemical properties, leading to chromatographic co-elution, which complicates accurate identification and quantification.[2][3] This guide offers a systematic, question-and-answer-based approach to diagnose, troubleshoot, and resolve these co-elution issues, ensuring the integrity and accuracy of your analytical results.
Q1: My chromatogram shows a single, broad, or misshapen peak where I expect multiple 5-cyclohexadecen-1-one isomers. How do I definitively confirm co-elution?
Answer:
Confirming co-elution is the critical first step before attempting any method modifications. A broad or asymmetrical peak is a strong indicator, but further investigation is required for confirmation. The goal is to prove that the single chromatographic peak is composed of more than one chemical entity.
Causality: Co-eluting isomers do not separate effectively on the column, entering the mass spectrometer at nearly the same time.[2] However, even minor differences in their retention can cause subtle changes in the mass spectrum across the peak's profile.
Here’s a systematic approach to confirmation:
Mass Spectral Analysis Across the Peak: Acquire mass spectra at different points of the chromatographic peak (the beginning, apex, and end). If the relative abundances of key fragment ions change across the peak, it strongly indicates the presence of multiple components.[2][4]
Extracted Ion Chromatograms (EICs): Isomers often share major fragment ions but may have subtle differences in their mass spectra. Plot EICs for several characteristic ions. If the apices of these EIC peaks are not perfectly aligned, or if their peak shapes differ, co-elution is occurring.[2][5]
Utilize Deconvolution Software: Modern GC-MS software packages often include deconvolution algorithms.[6][7] These tools can mathematically separate overlapping peaks by identifying subtle spectral differences, providing evidence of co-eluting compounds even when visual inspection is inconclusive.[4][5]
Q2: I've confirmed co-elution. What are the primary GC method parameters I should adjust to improve the separation of 5-cyclohexadecen-1-one isomers?
Answer:
Once co-elution is confirmed, the most direct approach is to optimize the chromatographic conditions to enhance resolution. Resolution is primarily governed by column efficiency, selectivity, and retention factor.[8][9] Adjusting the temperature program and carrier gas flow rate are the most effective initial steps.
Causality: Modifying the temperature ramp and flow rate alters the thermodynamics and kinetics of the analyte-stationary phase interaction. A slower temperature ramp gives isomers more time to interact with the stationary phase, allowing subtle differences in their properties to effect a separation. Similarly, optimizing the carrier gas linear velocity maximizes the column's efficiency (plate number).
Optimize Carrier Gas Flow (Linear Velocity): The choice of carrier gas (Helium, Hydrogen, Nitrogen) and its linear velocity is critical.[10][11] Each gas has an optimal velocity at which column efficiency is maximized (the minimum of the van Deemter curve).[12]
Action: Set your column to the optimal linear velocity for your chosen carrier gas (e.g., ~35-45 cm/s for Hydrogen, ~25-35 cm/s for Helium).[13]
Rationale: Operating at the optimal linear velocity minimizes peak broadening and maximizes the number of theoretical plates, giving the column its best chance to resolve closely eluting compounds.[12] Hydrogen often provides better resolution at higher velocities, leading to faster analysis times.[11][12]
Adjust the Oven Temperature Program: This is often the most impactful parameter for improving the separation of isomers.
Action 1: Lower the Initial Oven Temperature. Start at a temperature where the analytes are well-focused on the column head.
Action 2: Decrease the Temperature Ramp Rate. A slow ramp rate (e.g., 2-5°C/min) is crucial for separating isomers.[13][14]
Rationale: Slower ramps increase the analyte's residence time in the stationary phase, amplifying the subtle differences in partitioning behavior between isomers and thereby improving selectivity.[9] While this increases the total run time, it is often necessary for resolving challenging co-elutions.[8]
Parameter
Initial Setting (Scouting Run)
Optimized Setting (for Isomers)
Rationale for Change
Initial Temp
100°C
80°C (or lower)
Enhances on-column focusing.
Ramp Rate
15°C/min
2-5°C/min
Increases interaction time with the stationary phase, boosting selectivity.[14]
Final Temp
280°C
280°C
Ensure all components elute.
Linear Velocity
30 cm/s (Helium)
35 cm/s (Helium)
Operates closer to the optimal efficiency point.[12]
Q3: My isomers still co-elute after optimizing the GC method. When should I change the GC column, and what stationary phase chemistries are best for this analysis?
Answer:
If optimizing the temperature program and flow rate fails to provide adequate resolution, the stationary phase chemistry is likely not selective enough for your isomers. The choice of column is the most critical factor influencing selectivity.[9][15]
Causality: Separation in GC is based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase. Isomers with similar boiling points but different functional groups or stereochemistry require a stationary phase that can interact with these subtle differences. For cyclic ketone isomers, phases that offer shape selectivity or specific polar interactions are required.
Highly Polar Columns (Cyanopropyl Phases): For separating cis/trans isomers, highly polar stationary phases are the industry standard.[15] The high cyanopropyl content creates strong dipole-dipole interactions, which are sensitive to the different shapes of cis ('U' shape) and trans (linear shape) isomers.
Chiral Columns (Cyclodextrin-based): To resolve enantiomers or positional isomers, a chiral stationary phase is essential.[3][16] These columns, typically containing derivatized cyclodextrins (e.g., β-DEX), have chiral cavities.[17][18] Isomers fit differently into these cavities, leading to different retention times and enabling their separation.[17]
Column Type
Stationary Phase Example
Primary Separation Mechanism
Best For
Highly Polar
biscyanopropyl polysiloxane
Dipole-dipole interactions
cis/trans isomers of 5-cyclohexadecen-1-one
Chiral
Derivatized β-Cyclodextrin
Shape selectivity via inclusion complexes
Enantiomers and positional isomers
Q4: Can chemical derivatization help resolve co-eluting 5-cyclohexadecen-1-one isomers?
Answer:
Yes, derivatization is a powerful pre-analytical strategy to enhance the separation of challenging compounds, including ketones.[19][20] The process involves chemically modifying the analyte to alter its properties.
Causality: Derivatization of the ketone's carbonyl group can introduce bulky or polar moieties. This change can exaggerate the subtle structural differences between the isomers, leading to more distinct interactions with the GC stationary phase and improved chromatographic resolution. It can also improve thermal stability and mass spectral characteristics.[19][21]
A common and effective method for ketones is oximation using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This reaction converts the carbonyl group into a PFB-oxime derivative.
Sample Preparation: Dissolve a known quantity of your sample containing the 5-cyclohexadecen-1-one isomers in a suitable solvent (e.g., 100 µL of pyridine or ethyl acetate).
Reagent Addition: Add an excess of the PFBHA reagent solution (e.g., 100 µL of a 10-20 mg/mL solution in pyridine).
Reaction: Cap the vial tightly and heat at 60-75°C for 1 hour to ensure the reaction goes to completion.
Extraction (if necessary): After cooling, the derivatives can often be injected directly. Alternatively, perform a liquid-liquid extraction into a non-polar solvent like hexane to clean up the sample.
GC-MS Analysis: Inject the derivatized sample. The resulting oximes are more volatile and often show improved separation on standard non-polar or mid-polar columns.
Q5: I’ve tried everything and my isomers still co-elute. Are there any advanced instrumental or data analysis techniques that can solve this problem?
Answer:
Yes. When conventional one-dimensional GC (1D-GC) is insufficient, advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC) and mass spectral deconvolution can provide the necessary resolving power.
Comprehensive Two-Dimensional GC (GCxGC-MS):Causality: GCxGC employs two columns with different stationary phase chemistries (e.g., non-polar followed by polar) connected by a modulator.[22] The modulator traps small fractions of the effluent from the first column and rapidly re-injects them onto the second, shorter column. This subjects the sample to two independent separation mechanisms, dramatically increasing peak capacity and resolving components that co-elute in 1D-GC.[23][24][25] This technique is exceptionally powerful for complex fragrance and perfume analysis.[22][26]
Advanced Mass Spectral Deconvolution:Causality: Even if isomers are not fully separated chromatographically, their mass spectra can be mathematically resolved by deconvolution algorithms.[6][7] These algorithms analyze the entire dataset to find ions that maximize at slightly different times, allowing them to reconstruct the pure mass spectrum for each individual component.[4][5] This allows for both identification and quantification of chromatographically unresolved peaks.[2][6] The success of this technique relies on high-quality mass spectral data and at least minor spectral differences between the co-eluting isomers.[2]
References
Fragrance profiling with GCxGC-TOF MS. Sepsolve Analytical. [Link]
HS–GC–MS method for the analysis of fragrance allergens in complex cosmetic matrices. ResearchGate. [Link]
Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives. ResearchGate. [Link]
Flow Modulated GCxGC Coupled to TOFMS for Non-Target Profiling of Food, Flavor, and Fragrance Samples. LabRulez GCMS. [Link]
Adding more Power to your GC-MS Analysis through Deconvolution. Chromatography Today. [Link]
Allergenic fragrance testing with GC-FID/GC-MS. Separation Science. [Link]
HS-GC-MS method for the analysis of fragrance allergens in complex cosmetic matrices. PubMed. [Link]
Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives. PMC. [Link]
Impact of GC Parameters on The SeparationPart 6: Choice of Carrier Gas and Linear Velocity. LabRulez GCMS. [Link]
Analysis of Suspected Flavor and Fragrance Allergens in Perfumes Using Two-Dimensional GC with Independent Column Temperature. Agilent. [Link]
Quantitative Analysis of Allergens in Perfumes Using Comprehensive Two-Dimensional GC and Time-of-Flight Mass Spectrometry (GCxGC). The Analytical Scientist. [Link]
Enhanced Characterization of the Smell of Death by Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS). PLOS One. [Link]
Derivatization Methods in GC and GC/MS. IntechOpen. [Link]
Influence of helium and nitrogen as carrier gases during capillary GC analysis. J-STAGE. [Link]
Go With the Flow: Thinking About Carrier Gas Flow in GC. Chromatography Online. [Link]
GC Carrier Gas Guide: Selection & Applications. Phenomenex. [Link]
Considerations When Optimizing Your GC Method: Phase Ratio (β). Phenomenex. [Link]
G328A Comparison of Separation Performance with Various Carrier Gases and Introduction of Gas Selector. Shimadzu. [Link]
Derivatization of Carbonyl Compounds for GC-MS Analysis. LCGC International. [Link]
Determination of synthetic polycyclic musks in aqueous samples by ultrasound-assisted dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. ResearchGate. [Link]
Chiral GC Columns | Gas Chromatography. Agilent. [Link]
Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek. [Link]
Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]
Gas chromatographic determination of synthetic musk compounds in Norwegian air samples. NILU. [Link]
Development of a Selective ESI-MS Derivatization Reagent: Synthesis and Optimization for the Analysis of Aldehydes in Biological Mixtures. ACS Publications. [Link]
Capillary Gas Chromatography (GC): Getting the Best Separation Without Turning (Too Many) Wrenches. LCGC International. [Link]
Guide to GC Column Selection and Optimizing Separations. Restek. [Link]
What do I need to do for a better separation of isomers co-eluting in GC-MS? ResearchGate. [Link]
Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International. [Link]
minimizing oxidative degradation of 5-cyclohexadecen-1-one during long-term storage
Welcome to the technical support center for 5-cyclohexadecen-1-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 5-cyclohexadecen-1-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable macrocyclic ketone. As a compound with an unsaturated carbon-carbon double bond, 5-cyclohexadecen-1-one is susceptible to oxidative degradation, which can compromise experimental results and product formulations.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to help you minimize degradation and maintain the purity of your samples.
This section addresses specific issues you may encounter, providing a logical workflow to diagnose and resolve problems related to the degradation of 5-cyclohexadecen-1-one.
Issue 1: My analytical results (e.g., HPLC, GC) show a decrease in purity and the appearance of new, unidentified peaks in my 5-cyclohexadecen-1-one sample.
This is the most common indicator of chemical degradation. The appearance of new peaks, particularly those with different retention times, suggests the formation of new chemical entities.
Initial Diagnostic Questions:
How was the sample stored?
Temperature: Was it at room temperature, refrigerated (2-8°C), or frozen (-20°C or -80°C)? Elevated temperatures accelerate chemical reactions, including oxidation.
Atmosphere: Was the container sealed under ambient air, or was it blanketed with an inert gas (e.g., nitrogen, argon)? Oxygen is the primary driver of oxidative degradation.
Light Exposure: Was the sample in a clear or amber container? Was it stored in a dark location? UV light can catalyze the formation of free radicals, initiating degradation.[3]
What is the age of the sample? Even under ideal conditions, very long-term storage can lead to some level of degradation.[3]
Is the sample neat or in solution? If in solution, the choice of solvent can impact stability. Protic or reactive solvents may contribute to degradation pathways.
Potential Causes & Solutions:
Cause: Oxidative Degradation from Atmospheric Oxygen. The double bond in the 5-cyclohexadecen-1-one molecule is susceptible to oxidation, leading to the formation of epoxides, hydroperoxides, and potentially cleavage products.
Solution: Implement an inert atmosphere protocol. Before sealing the container for long-term storage, purge the headspace with a dry, inert gas like nitrogen or argon for 1-2 minutes. This displaces oxygen and creates a protective environment. For frequently accessed samples, consider using a septum-sealed vial that can be accessed with a syringe to maintain the inert headspace.
Cause: Thermally Accelerated Degradation. Higher temperatures increase the kinetic energy of molecules, increasing the rate of all potential degradation reactions.
Solution: Store the sample at reduced temperatures. For long-term storage (months to years), refrigeration (2-8°C) or freezing (≤ -20°C) is highly recommended. Always allow the sample to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the sample.
Cause: Photodegradation. Exposure to light, especially in the UV spectrum, can provide the energy needed to initiate radical chain reactions.
Solution: Always store 5-cyclohexadecen-1-one in amber glass vials or containers that block UV light. If using clear containers, wrap them in aluminum foil or place them inside a light-blocking secondary container or cabinet.
Issue 2: I've observed a physical change in my sample, such as discoloration (e.g., yellowing) or a change in odor.
Physical changes are often lagging indicators of significant chemical degradation. A pure sample of 5-cyclohexadecen-1-one should be a clear liquid.[4]
Initial Diagnostic Questions:
Does the change correlate with a recent change in storage location or handling procedure? For example, was the sample recently left on the benchtop for an extended period?
Have you performed an analytical check to confirm the purity? Physical observation should always be confirmed with empirical data.
Potential Causes & Solutions:
Cause: Formation of Chromophoric Degradants. Oxidation can lead to the formation of conjugated systems or other structures that absorb visible light, causing a yellow or brownish appearance.
Solution: Confirm the degradation analytically using techniques like HPLC-UV or GC-MS.[5] If degradation is confirmed, the sample may need to be re-purified (e.g., via flash chromatography) before use. Immediately implement the recommended storage protocols (inert atmosphere, low temperature, light protection) for the purified material and all future batches.
Cause: Contamination. The change could be due to the introduction of an external contaminant.
Solution: Review all handling procedures. Ensure that only clean, dry glassware and utensils are used. If the sample is in solution, verify the purity of the solvent. If contamination is suspected, acquiring a new, certified lot of the compound is the most reliable path forward.
Below is a troubleshooting workflow to help diagnose the root cause of observed degradation.
Caption: Troubleshooting workflow for 5-cyclohexadecen-1-one degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical pathway for the degradation of 5-cyclohexadecen-1-one?
A1: The primary degradation pathway is the oxidation of the carbon-carbon double bond within the macrocyclic ring. This is a common reaction for unsaturated compounds. The process is often initiated by free radicals, which can be generated by light, heat, or trace metal impurities. The radicals react with atmospheric oxygen to form peroxy radicals, which then attack the double bond, leading to products such as epoxides, hydroperoxides, and potentially dicarbonyl compounds if the ring is cleaved.
The diagram below illustrates a simplified initial step of this oxidative process.
Caption: Simplified oxidative degradation of 5-cyclohexadecen-1-one.
Q2: What are the definitive, ideal long-term storage conditions for 5-cyclohexadecen-1-one?
A2: For maximum stability over months or years, all three of the following conditions should be met. These are summarized in the table below.
Parameter
Recommendation
Rationale
Temperature
≤ -20°C (Freezer)
Significantly reduces the rate of all chemical reactions.
Atmosphere
Inert Gas (Nitrogen or Argon)
Displaces oxygen, the key reactant in oxidative degradation.
Light
Protected from Light
Prevents photochemical reactions that can initiate degradation.
Container
Amber Glass Vial with PTFE-lined cap
Amber glass blocks UV light; PTFE liners are highly inert.
Antioxidant
Optional (see Q3)
Can be added to quench radical reactions.
Q3: Should I add an antioxidant to my sample? If so, which one and at what concentration?
A3: Adding an antioxidant is a highly effective secondary measure, especially if the sample will be accessed multiple times, which increases the risk of oxygen exposure. Radical-scavenging antioxidants are most appropriate.
Recommended Antioxidant: Butylated hydroxytoluene (BHT) is a common and effective antioxidant for organic compounds. It is soluble in non-polar organic materials and works by donating a hydrogen atom to quench free radicals, thus terminating the oxidative chain reaction.
Recommended Concentration: A concentration of 50-200 ppm (0.005% - 0.02% w/w) is typically sufficient. It is critical to ensure that this low concentration of BHT will not interfere with your downstream applications. Always run a control experiment if you are uncertain.
Q4: What is the best way to handle the compound for routine experimental use to minimize degradation?
A4: For a stock that is used frequently, degradation can be minimized by aliquoting.
Create Aliquots: Upon receiving a new batch, divide the bulk sample into smaller, single-use or weekly-use aliquots in separate amber vials.
Inert and Store: Purge the headspace of each aliquot with nitrogen or argon before sealing. Store all aliquots, including the main stock, under the ideal long-term conditions (frozen and in the dark).
Use One at a Time: When you need the compound, remove only one aliquot from the freezer. Allow it to warm completely to room temperature before opening to prevent moisture condensation. This practice protects the main stock from repeated freeze-thaw cycles and exposure to the atmosphere.
Q5: Which analytical techniques are best for detecting and quantifying degradation?
A5: A stability-indicating analytical method is one that can separate the parent compound from its degradation products.[5] For 5-cyclohexadecen-1-one, the following methods are recommended:
High-Performance Liquid Chromatography (HPLC): HPLC with UV or Mass Spectrometric (MS) detection is excellent for separating the parent compound from less volatile degradation products. A reverse-phase C18 column is a good starting point.[6]
Gas Chromatography (GC): GC, typically with a Flame Ionization Detector (FID) or MS detector, is well-suited for this compound due to its volatility. It can effectively separate the parent compound from more volatile degradation products.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the degradation products, helping to elucidate the degradation pathway. A decrease in the signal intensity of the vinylic protons of the parent compound would be a clear indicator of degradation at the double bond.[5]
By implementing these storage and handling protocols, you can significantly extend the shelf-life of your 5-cyclohexadecen-1-one and ensure the integrity and reproducibility of your experimental results.
Experimental Protocol: Preparing 5-Cyclohexadecen-1-one for Long-Term Storage
This protocol details the steps for preparing a sample for optimal long-term stability.
Materials:
5-Cyclohexadecen-1-one
Amber glass vials with PTFE-lined screw caps
Source of dry nitrogen or argon gas with a regulator and tubing
Pipettes
(Optional) Stock solution of BHT in a compatible, volatile solvent (e.g., hexane)
Procedure:
Aliquoting: If starting with a large bottle, decide on appropriate aliquot volumes based on your typical experimental needs. Label the amber vials clearly.
Transfer: Carefully transfer the desired amount of 5-cyclohexadecen-1-one into each vial.
(Optional) Add Antioxidant: If using BHT, add the appropriate volume of the BHT stock solution to achieve a final concentration of 50-200 ppm. Gently swirl the vial to mix. If you added a solvent, leave the vial open in a fume hood for a short period to allow the volatile solvent to evaporate.
Inerting: Place a thin tube connected to the inert gas source into the vial, with the tip just above the liquid surface.
Purge: Start a gentle flow of gas (you should barely be able to feel it on your hand). Let the gas flow for 1-2 minutes to displace all the air in the headspace.
Sealing: While the inert gas is still flowing, slowly withdraw the tube and immediately seal the vial tightly with the PTFE-lined cap. The positive pressure of the inert gas will prevent air from re-entering.
Storage: Place the sealed vial in a labeled box or rack and store it in a freezer (≤ -20°C), protected from light.
References
The Fragrance Conservatory. (n.d.). 5-Cyclohexadecen-1-one. The Ingredient Directory.
DT-Shop. (2023, September 11). Safety Data Sheet.
Benchchem. (n.d.). Technical Support Center: Stability and Storage of β-Amino Ketones.
LGC Standards. (n.d.). SAFETY DATA SHEET.
Various Authors. (2021, November 15). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Creative Research Thoughts.
Chem-Impex. (n.d.). 5-Cyclohexadecen-1-one.
U.S. Chemical Storage. (2024, July 8). Acetone Storage Requirements.
Google Patents. (n.d.). CA1097687A - 5-cyclohexadecene-1-one and process for its preparation.
Belsito, D., et al. (2011, December 15). Fragrance material review on 5-cyclohexadecen-1-one. PubMed.
Chavan, et al. (2019, March 3). Forced Degradation Study: A Tool for Detection, Isolation and Characterization of Degradation Products in Pharmaceutical. World Journal of Pharmaceutical Research.
Adye, D. R., et al. (2023). Stability Indicating Analytical Method, Characterization of Degradation Impurity by UPLC-Q-TOF-MS/MS, and Establishment of Degradation Mechanism of Evodiamine. Current Analytical Chemistry, 19(6), 497-507.
Khan, M. A., et al. (2022, July 5). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC.
Technical Support Center: Enantiomer Separation of Macrocyclic Ketones (5-Cyclohexadecen-1-one & Derivatives)
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chiral resolution of highly hydrophobic macrocycles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chiral resolution of highly hydrophobic macrocycles. 5-Cyclohexadecen-1-one (commonly known by trade names like Velvione or Ambretone) and its chiral substituted derivatives present a unique chromatographic challenge. Lacking multiple polar interaction sites (such as hydrogen-bond donors), these molecules rely almost entirely on precise steric fit, van der Waals forces, and inclusion complexation for chiral recognition.
This guide provides field-proven methodologies, troubleshooting FAQs, and optimized protocols to help you achieve baseline enantioseparation.
Workflow: CSP Selection and Optimization
To systematically approach the enantioseparation of macrocyclic ketones, follow the decision matrix below. This workflow minimizes trial-and-error by matching the analyte's physicochemical properties to the correct chiral selector mechanism.
Figure 1: Decision matrix for optimizing CSPs and mobile phase modes for macrocyclic ketones.
Troubleshooting Guide & FAQs
Q1: Why do standard polysaccharide-based CSPs fail to resolve 5-cyclohexadecen-1-one enantiomers, and what are the alternatives?Causality & Solution: Polysaccharide columns (e.g., derivatized amylose or cellulose) rely heavily on hydrogen bonding,
π−π
interactions, and dipole stacking with the analyte's chiral center[1]. Because 5-cyclohexadecen-1-one is a highly lipophilic 16-membered ring with only a single ketone moiety, it lacks the necessary functional groups to form transient diastereomeric complexes on these phases.
Alternative: Transition to Macrocyclic Chiral Stationary Phases, such as
β
-cyclodextrin (CD) or novel Chiral Trianglsalen Macrocycles (CTSM). These CSPs provide a hydrophobic cavity that facilitates inclusion complexation. The chiral recognition is driven by the geometric fit of the macrocyclic ketone inside the selector's cavity[2].
Q2: I am using a
β
-cyclodextrin column but experiencing severe peak tailing and co-elution. How can I fix this?Causality & Solution: Severe peak tailing for hydrophobic macrocycles on CD columns in Reversed-Phase (RP) mode occurs because the analyte binds too strongly to the hydrophobic interior of the cyclodextrin cavity, leading to poor mass transfer kinetics.
Solution: Switch to the Polar Organic Mode (POM). By using a non-aqueous mobile phase (e.g., 100% Acetonitrile or a Methanol/Acetonitrile blend) with trace additives (like 0.1% Triethylamine and 0.1% Acetic Acid), you moderate the inclusion complexation. The organic solvent competes for the cavity, reducing retention time (
k
) and sharpening peaks while maintaining the stereoselective van der Waals interactions[3].
Q3: How does column temperature affect the resolution (
Rs
) of these macrocyclic ketones?Causality & Solution: Enantioseparation is generally an enthalpy-driven process (
ΔΔH<0
). Lowering the column temperature (e.g., from 25°C to 15°C) increases the stability of the transient diastereomeric complex, typically improving selectivity (
α
). However, if the temperature drops too low, the viscosity of the mobile phase increases, impairing mass transfer and causing peak broadening that destroys resolution.
Solution: Optimize temperature in 5°C increments. For 5-cyclohexadecen-1-one derivatives, 20°C is often the thermodynamic sweet spot.
Quantitative Data: CSP Performance Comparison
To illustrate the causality of our optimization, the following table summarizes the chromatographic behavior of a chiral 5-cyclohexadecen-1-one derivative across different CSPs and modes.
Chiral Stationary Phase (CSP)
Mobile Phase Mode
Temperature (°C)
Retention Factor (
k1
)
Selectivity (
α
)
Resolution (
Rs
)
Peak Shape
Amylose tris(3,5-dimethylphenylcarbamate)
Normal Phase (Hexane/IPA 90:10)
25
1.2
1.05
0.4
Broad / Co-elution
Native
β
-Cyclodextrin
Reversed-Phase (H2O/MeCN 40:60)
25
14.5
1.12
1.1
Severe Tailing
Derivatized
β
-Cyclodextrin
Polar Organic (MeCN/MeOH 95:5)
20
4.2
1.25
1.8
Sharp/Symmetrical
Chiral Trianglsalen Macrocycle (CTSM)
Reversed-Phase (H2O/MeOH 30:70)
20
5.1
1.30
2.1
Excellent
Note: Data represents aggregated empirical optimization for macrocyclic ketone enantioseparation.
Step-by-Step Methodology: Screening and Optimization Protocol
This self-validating protocol ensures that your chromatographic system is optimized for macrocyclic ketone enantioseparation, guaranteeing both accuracy and reproducibility.
Phase 1: System Suitability and Column Equilibration
System Purge: Flush the HPLC system with MS-grade Isopropanol (IPA) for 30 minutes at 1.0 mL/min to remove any residual immiscible solvents.
Column Installation: Install a derivatized
β
-cyclodextrin column or a CTSM-based column.
Equilibration: Equilibrate the column with the target Polar Organic Mode (POM) mobile phase (95:5 v/v Acetonitrile/Methanol containing 0.1% Acetic Acid and 0.1% Triethylamine) for at least 20 column volumes (CV).
Self-Validation Check: Inject a known chiral standard (e.g., racemic muscone) to verify column theoretical plates (
N>5000
) and baseline stability before introducing the unknown analyte.
Phase 2: Method Development for 5-Cyclohexadecen-1-one
Sample Preparation: Dissolve the 5-cyclohexadecen-1-one racemate in the mobile phase to a concentration of 0.5 mg/mL. Avoid strong injection solvents (like 100% DMSO) to prevent band broadening.
Initial Screening: Inject 5
μ
L of the sample. Run isocratically at 1.0 mL/min at 25°C. Monitor via UV at 210 nm (due to the lack of strong chromophores, ensure baseline noise is minimal) or use an Evaporative Light Scattering Detector (ELSD)[4].
Retention Assessment:
If
k1<2
: The analyte is eluting too fast. Decrease the polarity of the POM by reducing Methanol content.
If
k1>10
: The analyte is retained too strongly. Increase Methanol content or switch to a Reversed-Phase gradient.
Thermodynamic Tuning: Once
2<k1<10
is achieved, lower the column compartment temperature to 20°C. Re-inject and calculate the change in
Rs
.
Final Validation: Perform 5 replicate injections at the optimized conditions. Calculate the Relative Standard Deviation (RSD) for retention time and
Rs
. A robust method should yield RSD < 2.0%.
References
A Review on Chiral Stationary Phases for Separation of Chiral Drugs
International Journal of Pharmaceutical and Phytopharmacological Research[Link]
Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography
RSC Advances[Link]
5-Cyclohexadecenone (Fragrance Material Review)
Wikipedia (Citing Food and Chemical Toxicology)[Link]
Technical Support Center: Troubleshooting Low HPLC-UV Detector Response for 5-Cyclohexadecen-1-one
Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals experiencing low signal-to-noise (S/N) ratios or poor detector respon...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals experiencing low signal-to-noise (S/N) ratios or poor detector response when analyzing 5-cyclohexadecen-1-one via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Mechanistic Root Cause Analysis
Why does 5-cyclohexadecen-1-one exhibit poor UV response?
5-cyclohexadecen-1-one is a macrocyclic compound containing two isolated chromophores: an unconjugated ketone and an isolated alkene. Because these functional groups are not conjugated, the molecule lacks the delocalized
π
-electron system required for strong absorption in the standard UV range (220–300 nm).
The molecule exhibits two primary electronic transitions:
n→π∗
transition (Ketone): Occurs near 280 nm. This is a symmetry-forbidden transition, resulting in a very low molar absorptivity (
ϵ≈15−30L⋅mol−1⋅cm−1
). Monitoring at this wavelength yields inherently poor sensitivity.
π→π∗
transition (Alkene/Ketone): Occurs in the deep UV region (< 200 nm). While this transition is allowed and provides a much stronger signal, operating at these wavelengths introduces severe baseline noise due to mobile phase absorbance (solvent cutoffs)[1].
Quantitative Data: Solvent UV Cutoffs vs. Analyte Absorbance
To achieve a self-validating analytical system, the mobile phase must be strictly transparent at the detection wavelength. The UV cutoff is defined as the wavelength at which the pure solvent has an absorbance of 1.0 AU in a 1-cm pathlength cell[1].
Table 1: UV Cut-Off Values for Common HPLC Solvents & Additives
Solvent / Additive
UV Cutoff (nm)
Suitability for Deep-UV (<200 nm) Detection
Water
190
Excellent
Acetonitrile (HPLC Grade)
190
Excellent
Methanol
205
Unsuitable (Causes baseline noise at 200 nm)
Tetrahydrofuran (THF)
212
Unsuitable
Ethyl Acetate
256
Unsuitable
Trifluoroacetic Acid (0.1%)
190
Acceptable (but monitor baseline drift)
Ammonium Acetate (10 mM)
205
Unsuitable
Data synthesized from established chromatographic solvent cutoff standards[2].
Diagnostic Troubleshooting Workflow
Use the following logical pathway to isolate the cause of your low detector response.
Caption: Diagnostic workflow for resolving low HPLC-UV response in non-conjugated macrocyclic ketones.
Validated Experimental Protocols
If direct deep-UV detection (e.g., 195 nm with Acetonitrile/Water) does not yield the required Limit of Detection (LOD) for your pharmacokinetic or synthetic assays, you must alter the molecule's chromophoric properties.
Protocol: Pre-Column Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
Causality: Derivatizing the ketone group with DNPH forms a stable hydrazone. This introduces a highly conjugated
π
-system into the molecule, shifting the absorption maximum (
λmax
) from the problematic <200 nm range to a highly specific and sensitive ~360 nm[3][4]. This completely eliminates mobile phase background noise and increases sensitivity by orders of magnitude[5].
Step-by-Step Methodology:
Reagent Preparation (Brady's Reagent):
Dissolve 10 mg of 2,4-dinitrophenylhydrazine (DNPH) in 10 mL of HPLC-grade methanol.
Add 100
μ
L of concentrated sulfuric acid (
H2SO4
) or 1% Trifluoroacetic acid (TFA) to act as an acid catalyst[6]. Note: Acid catalysis is required to activate the carbonyl carbon for nucleophilic attack by the hydrazine.
Sample Preparation:
Dissolve the 5-cyclohexadecen-1-one sample in methanol or acetonitrile (concentration depending on expected yield, typically 1-100
μ
g/mL).
Derivatization Reaction:
Mix 200
μ
L of the sample solution with 200
μ
L of the DNPH reagent in a glass HPLC vial.
Cap the vial and incubate at 60 °C for 20–30 minutes to drive the hydrazone formation to completion[6][7].
Quenching and Filtration:
Allow the vial to cool to room temperature.
Filter the mixture through a 0.22
μ
m PTFE syringe filter to remove any unreacted DNPH precipitates.
HPLC-UV Analysis:
Column: C18 Reverse Phase (e.g., 5
μ
m, 150 mm × 4.6 mm).
Q: I switched my detection wavelength to 195 nm, but my chromatogram now shows a massive drifting baseline. What is happening?A: You are likely using a gradient elution with solvents that have different UV cutoffs (e.g., Water to Methanol). Methanol absorbs strongly at 195 nm (its cutoff is 205 nm)[2]. As the gradient increases the proportion of methanol, the baseline rises proportionally. Solution: Switch your organic modifier to HPLC-grade Acetonitrile, which has a UV cutoff of 190 nm and remains transparent at 195 nm[1].
Q: Can I use a diode array detector (DAD) to extract a better signal for 5-cyclohexadecen-1-one?A: A DAD will confirm the lack of a strong chromophore above 210 nm, but it cannot invent a signal that physically doesn't exist. If derivatization is not an option, consider switching your detector entirely. Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (LC-MS) are highly recommended for UV-transparent molecules[5].
Q: Why does the DNPH derivatization protocol require an acidic environment?A: The formation of a hydrazone requires the protonation of the ketone's carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the terminal amine of the 2,4-dinitrophenylhydrazine[3]. Without the acid catalyst, the reaction kinetics are too slow for quantitative analytical recovery.
References
The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. Chromatography Online. Available at:[Link]
Wavelength cutoffs for mixed mobile phases. Waters Help Center. Available at:[Link]
UV Cutoff Table for Solvents. University of Toronto. Available at:[Link]
Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. Agilent Technologies. Available at:[Link]
Detection and Quantification of UV-Transparent Keto-androgens by Dinitrophenylhydrazine Derivatization. NIH PubMed Central. Available at:[Link]
Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. Chromatography Online. Available at:[Link]
HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. IOMC World. Available at:[Link]
refining extraction efficiency of 5-cyclohexadecen-1-one from lipid-rich samples
An in-depth guide to refining the extraction of 5-cyclohexadecen-1-one from lipid-rich samples, designed for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting, FAQs...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth guide to refining the extraction of 5-cyclohexadecen-1-one from lipid-rich samples, designed for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting, FAQs, and validated protocols to enhance extraction efficiency and analytical accuracy.
Introduction: The Challenge of Isolating 5-Cyclohexadecen-1-one
5-Cyclohexadecen-1-one, a synthetic macrocyclic musk known by trade names such as Ambretone or Globanone, is a key ingredient in the fragrance and cosmetics industries.[1][2][3] Its large, nonpolar structure (C16H28O) and high boiling point make it highly soluble in organic solvents and lipids.[1][4][5] This lipophilicity presents a significant analytical challenge when trying to isolate and quantify it from complex, lipid-rich matrices like creams, lotions, adipose tissue, or environmental biota.
The primary obstacle is the overwhelming abundance of co-extractable lipids (triglycerides, phospholipids, sterols) that can interfere with analysis, causing low recovery, ion suppression in mass spectrometry, and contamination of analytical instruments.[6][7][8] This guide, structured as a technical support center, provides practical, field-proven solutions to navigate these challenges, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of 5-cyclohexadecen-1-one that make its extraction from lipids so difficult?
5-Cyclohexadecen-1-one is a large, hydrophobic molecule with a molecular weight of 236.39 g/mol and a high octanol-water partition coefficient (XLogP3 of 5.6), indicating poor water solubility and high affinity for nonpolar environments.[4] Its properties are very similar to the lipids that constitute the bulk of the sample matrix. During extraction with organic solvents, both the target analyte and the interfering lipids are readily dissolved, making their separation a significant challenge.[9][10] The goal is not just to extract the analyte, but to selectively separate it from a chemically similar and far more abundant matrix.
Q2: My recovery of 5-cyclohexadecen-1-one is consistently low. What is the most common culprit?
Low recovery is often a multi-factorial issue, but the most common cause is analyte loss during the lipid removal or "clean-up" stage.[11][12] Key points of loss include:
Incomplete initial extraction: The solvent may not be sufficiently penetrating the matrix.
Adsorption onto precipitated lipids: During lipid precipitation or saponification, the analyte can become trapped in the solid lipid phase and be inadvertently discarded.
Premature elution during Solid-Phase Extraction (SPE): The wash solvent used to remove residual lipids might be too strong, causing the analyte to be washed away before the elution step.[11]
Analyte Degradation: Although generally stable, prolonged exposure to harsh conditions like high heat or strong acids/bases can potentially degrade the analyte.[12]
Q3: How can I effectively remove interfering lipids without losing my analyte?
A multi-step approach is typically required.
Saponification: This is a highly effective method for breaking down the bulk of triacylglycerols into glycerol and water-soluble fatty acid salts (soap).[9] Since 5-cyclohexadecen-1-one is a ketone, it is stable under the basic conditions of saponification and remains in the non-saponifiable fraction, which can then be extracted with a nonpolar solvent.[13]
Solid-Phase Extraction (SPE): Following initial extraction and saponification, SPE is a crucial clean-up step.[14] Using a sorbent that retains the analyte while allowing less-retained lipids to be washed away is key. Reversed-phase (e.g., C18) or normal-phase (e.g., silica, alumina) SPE can be effective depending on the solvent system.[15]
Q4: I'm seeing poor peak shapes and ghost peaks in my GC-MS analysis. Is this related to lipid carryover?
Yes, this is a classic sign of matrix contamination. High concentrations of non-volatile lipids can accumulate in the GC inlet liner and the front of the analytical column.[16] This leads to:
Peak Tailing: Active sites in the contaminated liner can interact with the analyte, causing poor peak shape.
Ghost Peaks: Lipids from a previous injection can slowly elute in subsequent runs, appearing as broad, undefined peaks in the baseline.
Signal Suppression/Enhancement (Matrix Effect): In the mass spectrometer source, co-eluting matrix components can interfere with the ionization of the target analyte, leading to inaccurate quantification.[6][17][18] Regular maintenance, including changing the inlet liner and trimming the first few centimeters of the column, is essential when analyzing lipid-rich samples.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the extraction workflow.
Workflow & Troubleshooting Logic
The following diagram illustrates the typical extraction and clean-up workflow and highlights key decision points for troubleshooting.
Fig 1. General workflow for extracting 5-cyclohexadecen-1-one.
Guide 1: Low or Inconsistent Recovery
Low recovery can occur at multiple stages. Systematically check each step.
1. Inefficient Initial Extraction
Symptom: You suspect the analyte is not being fully extracted from the initial sample matrix.
Causality: The solvent may not be effectively disrupting the lipid-protein complexes to release the analyte, or the partitioning is unfavorable. Polar solvents are needed to break these complexes, while nonpolar solvents are needed to dissolve the analyte.[10]
Solutions:
Solvent System Optimization: For an initial LLE, a mixture of polar and non-polar solvents is often most effective. The Folch or Bligh-Dyer methods, which use chloroform/methanol mixtures, are excellent starting points for disrupting complex lipids and extracting a broad range of compounds.[10][19]
Improve Homogenization: Ensure the sample is thoroughly homogenized with the solvent. Use mechanical disruption (e.g., bead beater, rotor-stator homogenizer) to increase the surface area and improve solvent penetration.[20]
Multiple Extractions: Perform the extraction 2-3 times with fresh solvent and pool the organic layers. This is more efficient than a single extraction with a large volume.[11]
2. Analyte Loss During Saponification
Symptom: Recovery drops significantly after the saponification step.
Causality: During the extraction of the non-saponifiable fraction, emulsions can form, trapping the analyte. Additionally, if the pH is not properly adjusted, some compounds may not partition correctly. An often-overlooked issue is the formation of an intermediate layer of carboxylic salts between the aqueous and organic phases, which can trap hydrophobic compounds.[21]
Solutions:
Break Emulsions: If an emulsion forms after adding the extraction solvent (e.g., hexane), try adding a small amount of saturated NaCl solution or centrifuging the sample at high speed to break the phases.[11]
Ensure Complete Extraction: After saponification and neutralization, extract the aqueous phase multiple times (3x) with a nonpolar solvent like n-hexane or diethyl ether to ensure all of the hydrophobic 5-cyclohexadecen-1-one is recovered.[11]
Collect the Intermediate Layer: A study by Chang et al. (2016) highlighted that significant amounts of long-chain compounds can be trapped in the intermediate "soap" layer.[21] It is advisable to collect this intermediate layer along with the organic layer for further processing to avoid this loss.
3. Analyte Loss During SPE Clean-up
Symptom: The analyte is present before SPE but absent or significantly reduced in the final eluate.
Causality: The SPE method is not optimized. The wash solvent may be too strong, stripping the analyte from the sorbent, or the elution solvent may be too weak to desorb it completely.[11][14]
Solutions:
Verify Wash Solvent Strength: Analyze the wash fraction by GC-MS. If 5-cyclohexadecen-1-one is present, the solvent is too strong. Switch to a more polar (for reversed-phase) or less polar (for normal-phase) wash solvent.
Optimize Elution Solvent: If recovery is still low and the analyte is not in the wash, it may be irreversibly bound or incompletely eluted. Increase the volume of the elution solvent or switch to a stronger solvent. Eluting with two smaller aliquots of solvent can be more effective than one large one.[14]
Check for Sorbent Dry-out: In normal-phase SPE, allowing the sorbent bed to dry out after conditioning can lead to channeling and poor recovery. Ensure the sorbent remains wetted until the sample is loaded.
Guide 2: High Lipid Carryover and Matrix Effects
Symptom: GC-MS chromatogram shows a rising baseline, broad interfering peaks, or the results are not reproducible. You may also observe rapid degradation of the inlet liner.
Causality: The clean-up procedure is insufficient to remove all co-extracted lipids and other matrix components. These non-volatile compounds contaminate the GC system and interfere with analyte ionization in the MS source.[6][8][18]
Solutions:
Optimize Saponification: Ensure the saponification reaction goes to completion. Increase the reaction time or temperature if necessary, but avoid excessive heat which could degrade the analyte.[11] Using an inert atmosphere (e.g., nitrogen) can minimize oxidation.[11]
Refine SPE Strategy:
Increase Sorbent Mass: Use a larger SPE cartridge to increase capacity and improve retention of both analyte and interferences, allowing for better separation.[14] The total mass of compounds loaded should not exceed ~5% of the sorbent mass.
Use a Multi-modal or Tandem SPE: Combine two different SPE chemistries. For example, use a normal-phase silica or alumina column to remove the most nonpolar lipids, followed by a reversed-phase C18 column for further clean-up and concentration of the 5-cyclohexadecen-1-one.[15]
Quantify and Correct for Matrix Effect:
Post-extraction Spike Analysis: Prepare three sets of samples: (A) a neat standard in pure solvent, (B) a blank matrix extract spiked with the analyte after extraction, and (C) a sample spiked before extraction.
Calculation:
Matrix Effect (%) = (Peak Area in B / Peak Area in A) * 100
Recovery (%) = (Peak Area in C / Peak Area in B) * 100
A matrix effect value significantly different from 100% (e.g., <80% or >120%) indicates signal suppression or enhancement that must be addressed.[6][17] Using a matrix-matched calibration curve or an isotopically labeled internal standard can help compensate for this effect.[8]
Experimental Protocols
The following are generalized protocols that should be optimized for your specific sample matrix.
Protocol 1: Saponification and LLE for Bulk Lipid Removal
This protocol is adapted from standard methods for the analysis of non-saponifiable matter.
Sample Preparation: Weigh approximately 1-5 g of the homogenized lipid-rich sample into a round-bottom flask. Add an appropriate internal standard.
Saponification: Add 50 mL of 2 M ethanolic potassium hydroxide (KOH). Attach a reflux condenser and heat the mixture in a water bath at 70-80°C for 2-3 hours with stirring. A nitrogen atmosphere is recommended to prevent oxidation.[11]
Cooling and Dilution: Allow the mixture to cool to room temperature. Add 50 mL of deionized water through the condenser.
Extraction: Transfer the mixture to a separatory funnel. Rinse the flask with 50 mL of n-hexane and add it to the funnel. Shake vigorously for 2 minutes. Allow the layers to separate.
Collection: Drain the lower aqueous layer into a clean flask. Collect the upper organic (hexane) layer, including any intermediate "soap" layer, into a separate flask.[21]
Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh 50 mL aliquots of n-hexane.
Combine and Wash: Combine all organic extracts. Wash the pooled extract by gently shaking with 50 mL of deionized water to remove residual soap and KOH. Discard the aqueous wash.
Drying: Dry the final hexane extract by passing it through a column containing anhydrous sodium sulfate. Collect the dried extract for the next clean-up step (SPE).
This protocol uses a silica or alumina sorbent to separate the moderately polar ketone (5-cyclohexadecen-1-one) from highly nonpolar lipids (e.g., hydrocarbons, sterol esters).
Sample Preparation: Evaporate the dried hexane extract from Protocol 1 to a final volume of ~1-2 mL under a gentle stream of nitrogen.
SPE Cartridge Conditioning: Condition a 1 g silica gel SPE cartridge by passing 5 mL of n-hexane through it. Do not let the sorbent go dry.
Sample Loading: Load the concentrated sample extract onto the SPE cartridge. Allow it to flow through slowly under gravity or gentle vacuum.
Wash Step (Elute Nonpolar Interferences): Wash the cartridge with 10 mL of n-hexane or a mixture of n-hexane and a small amount of a slightly more polar solvent (e.g., 99:1 hexane:diethyl ether). This will elute the bulk of the co-extracted lipids. Collect this fraction and analyze it during method development to ensure no analyte is lost.
Analyte Elution: Elute the 5-cyclohexadecen-1-one with a more polar solvent mixture. A typical starting point would be 10 mL of a 90:10 or 80:20 mixture of n-hexane:diethyl ether or n-hexane:dichloromethane.
Final Preparation: Evaporate the elution fraction to near dryness and reconstitute in a known, small volume (e.g., 200 µL) of an appropriate solvent (e.g., isooctane, ethyl acetate) for GC-MS analysis.[22]
Data Summary Tables
Table 1: Solvent Selection for LLE of Lipophilic Compounds
Solvent System
Composition (v/v)
Principle of Action & Use Case
Reference
Folch
Chloroform:Methanol (2:1)
Forms a biphasic system with added water. Highly effective for a broad range of lipids from tissues. Considered a gold standard.
Safer alternative to chloroform. Forms a distinct upper organic layer, simplifying collection. Good for a broad range of lipids.
Table 2: SPE Sorbent Selection for Clean-up
SPE Phase
Sorbent Type
Mechanism
Use Case for 5-Cyclohexadecen-1-one
Reversed-Phase
C18 (Octadecylsilane)
Hydrophobic Interactions
Good for trapping the analyte from a polar (e.g., aqueous/methanolic) solution. Lipids are also strongly retained, requiring careful optimization of wash/elution solvents.
Normal-Phase
Silica Gel (SiO₂)
Adsorption (Polar Interactions)
Excellent for separating compounds by polarity class from a nonpolar solvent. Retains the moderately polar ketone while allowing nonpolar lipids to pass through in the wash step.
Normal-Phase
Alumina (Al₂O₃)
Adsorption (Polar Interactions)
Similar to silica but can have different selectivity. Often used in tandem with silica for difficult separations.[15]
Adsorption
Florisil® (Magnesium Silicate)
Adsorption (Polar Interactions)
A highly activated, polar sorbent often used in pesticide analysis. Can be effective for separating target compounds from lipid matrices.
References
PubChem. (n.d.). 5-Cyclohexadecen-1-one. Retrieved from [Link]
Sessions, A. L. (n.d.). Saponification. CalTech GPS. Retrieved from [Link]
McClements, D. J. (n.d.). ANALYSIS OF LIPIDS. University of Massachusetts Amherst. Retrieved from [Link]
WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]
ResearchGate. (2015, September 13). Why do we do saponification of lipid when we determine fatty acid? Retrieved from [Link]
Chang, J., et al. (2016). Improvement of saponification extraction method for fatty acids separation from geological samples. Acta Geochimica, 35(2), 148–155.
Reis, A., et al. (2017). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. Journal of Lipid Research, 58(8), 1547-1557.
De Jesus, S. S., & Ferreira, G. F. (2021). Advances in Lipid Extraction Methods—A Review. Molecules, 26(24), 7637.
SCIEX. (2026, March 2). What is matrix effect and how is it quantified? Retrieved from [Link]
Batavia Biosciences. (2023, August 21). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Retrieved from [Link]
Phenomenex. (n.d.). Sample Prep Tech Tip: What is the Matrix Effect. Retrieved from [Link]
Burillo, S., et al. (2020). Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies. Metabolites, 10(6), 229.
Pocurull, E., et al. (2015). Influence of pre-treatment process on matrix effect for the determination of musk fragrances in fish and mussel. Talanta, 135, 10-17.
Kwiecień, A., & Stepnowski, P. (2014). The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples. Water, Air, & Soil Pollution, 225(3), 1894.
Phenomenex. (n.d.). SAMPLE PREPARATION. Retrieved from [Link]
Perri, F., et al. (2022). Advances, Challenges, and Practical Solutions in HPLC and LC–MS Method Development for Pharmaceutical and Biological Samples. Analytical and Bioanalytical Chemistry Research, 9(4), 387-407.
Zhang, X., et al. (2014). Analysis of 7 synthetic musks in cream by supported liquid extraction and solid phase extraction followed by GC-MS/MS. Talanta, 120, 360-366.
Li, Y., et al. (2012). Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry. Methods in Molecular Biology, 861, 309-323.
Sadowska, K., & Rój, E. (2024). Achievements and Challenges of Matrix Solid-Phase Dispersion Usage in the Extraction of Plants and Food Samples. Molecules, 29(11), 2596.
Alberdi, J. L., et al. (2017). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 22(8), 1324.
Andrade-Eiroa, Á., et al. (2016). Solid-phase extraction of organic compounds: A critical review (Part I). TrAC Trends in Analytical Chemistry, 80, 641-654.
Alshehry, Z., et al. (2023). Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. Metabolites, 13(9), 1010.
ResearchGate. (2021, May 8). One-step separation system of bio-functional lipid compounds from natural sources. Retrieved from [Link]
ResearchGate. (n.d.). Extraction of the hydrophobic compounds (lipids, pigments) after... Retrieved from [Link]
Welch, K. D., et al. (2012). Analytical methods for quantitation of prenylated flavonoids from hops. Methods in Molecular Biology, 864, 351-368.
A Comparative Guide to Olfactory Receptor Activation: 5-Cyclohexadecen-1-one vs. Muscone
Introduction The fragrance, cosmetic, and pharmaceutical industries have long relied on macrocyclic musks for their unique olfactory properties, fixative capabilities, and potential neurophysiological effects. As natural...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The fragrance, cosmetic, and pharmaceutical industries have long relied on macrocyclic musks for their unique olfactory properties, fixative capabilities, and potential neurophysiological effects. As natural muscone—historically sourced from the endangered musk deer—became ecologically and economically unviable, synthetic macrocyclic ketones like 5-cyclohexadecen-1-one emerged as critical alternatives ()[1].
Understanding how these molecules interact with human olfactory receptors, specifically the primary musk receptor OR5AN1 , is paramount for rational fragrance design and neuro-olfactory research ()[2]. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of the receptor activation profiles of 5-cyclohexadecen-1-one and (R)-muscone, grounded in self-validating experimental protocols and genotypic analysis.
Chemical Architecture and Ligand Specificity
The perception of musk is fundamentally tied to the molecular geometry, ring size, and electronic properties of the odorant, which must perfectly complement the binding pocket of the olfactory receptor ()[3].
(R)-Muscone (3-methylcyclopentadecan-1-one): A saturated 15-membered macrocyclic ketone with a chiral methyl group. It is the principal odorant of natural musk and serves as the benchmark ligand for musk receptor assays, activating OR5AN1 at nanomolar concentrations ()[2].
5-Cyclohexadecen-1-one: A 16-membered macrocyclic ketone featuring a double bond. Research demonstrates that while OR5AN1 exhibits weak responses to macrocyclic lactones, it responds exceptionally well to macrocyclic ketones containing a double bond in the ring structure ()[4].
Receptor Activation Mechanics: The OR5AN1 Pathway
In humans, OR5AN1 is the dominant receptor responsible for the perception of macrocyclic ketones ()[5]. Its murine ortholog is MOR215-1 (Olfr1440), the deletion of which drastically reduces muscone sensitivity in mice ()[6].
Causality of the Signaling Cascade:
The activation of OR5AN1 by either muscone or 5-cyclohexadecen-1-one triggers a highly conserved G-protein-coupled receptor (GPCR) signaling cascade. Ligand binding induces a conformational shift in OR5AN1, promoting the exchange of GDP for GTP on the Gαolf subunit. This active subunit stimulates adenylyl cyclase type III (AC3) to convert ATP into cyclic AMP (cAMP). The localized spike in cAMP opens cyclic nucleotide-gated (CNG) channels, causing an influx of Ca²⁺ and Na⁺. This depolarization generates an action potential that travels to the olfactory bulb, translating a chemical stimulus into the perception of "musk" ()[7].
Caption: G-protein-coupled signal transduction pathway for OR5AN1 activation by macrocyclic musks.
Comparative Quantitative Data
The following table summarizes the comparative performance of both compounds based on receptor affinity and sensory thresholds.
To objectively compare the efficacy of these musks, researchers employ a dual-pronged approach: in vitro molecular assays and in vivo psychophysical evaluations. These protocols are designed as self-validating systems, ensuring that molecular binding directly correlates with sensory output.
Protocol A: In Vitro OR5AN1 Luciferase Reporter Assay
Purpose: To quantify the dose-dependent activation of OR5AN1 by muscone and 5-cyclohexadecen-1-one.
Causality: Heterologous cells normally fail to express olfactory receptors on their surface. Co-transfecting the chaperone protein RTP1S ensures OR5AN1 reaches the cell membrane. The CRE-luciferase reporter directly couples the cAMP signaling cascade to light emission, providing a quantifiable, self-validating measure of receptor activation ()[8].
Cell Culture & Transfection: Seed HEK-293T cells in 96-well plates. Co-transfect cells with plasmids encoding human OR5AN1, RTP1S (to facilitate membrane trafficking), and a cAMP-response element (CRE)-driven luciferase reporter.
Ligand Preparation: Prepare serial dilutions (e.g., 100 µM down to 1 nM) of (R)-muscone and 5-cyclohexadecen-1-one in DMSO, subsequently diluted in assay buffer.
Stimulation: Aspirate culture media and apply the odorant solutions to the transfected cells. Incubate for 4 hours at 37°C to allow optimal cAMP accumulation and luciferase expression.
Quantification: Lyse the cells using a luminescence assay reagent. Measure the emitted light using a microplate luminometer. Plot the dose-response curves to calculate the EC50 values for both compounds.
Protocol B: In Vivo GC-Olfactometry with Genotyped Panelists
Purpose: To correlate molecular activation with human sensory perception, accounting for genetic variability.
Causality: Gas Chromatography (GC) separates the musk compounds based on volatility, while the Olfactory Detection Port (ODP) allows human assessors to sniff the eluting compounds simultaneously with Mass Spectrometry (MS) detection ()[9]. Genotyping the panelists ensures that variations in detection thresholds are mathematically linked to specific receptor mutations rather than subjective bias ()[8].
Panelist Genotyping: Screen human assessors for the OR5AN1 gene. Group them into homozygous reference, heterozygous, and homozygous L289F variant cohorts.
Sample Injection: Inject a standardized mixture of 5-cyclohexadecen-1-one and muscone into the GC system.
Simultaneous Detection: As compounds elute, split the flow between the MS detector (for analytical quantification) and the ODP.
Sensory Recording: Assessors record the exact onset, duration, and perceived intensity of the musk odor. Compare the detection thresholds across the different genotypic cohorts.
The Impact of Genotype on Perception
A critical factor in comparing these two musks is the genetic diversity of the human audience. Genetic variation in the OR5AN1 gene significantly dictates the perceived intensity and detection threshold of macrocyclic ketones ()[8].
The L289F Variant: Human subjects who are homozygous for the L289F allele of OR5AN1 possess a highly sensitive receptor variant. These individuals exhibit a significantly lower detection threshold for muscone and perceive macrocyclic musks (like 5-cyclohexadecen-1-one) as far more intense compared to subjects with the reference allele ()[8].
This genetic dependency explains the phenomenon of "specific anosmia" (odor blindness) often observed with musk compounds, highlighting why evaluating a musk replacement requires genotyped sensory panels.
Conclusion
Both (R)-muscone and 5-cyclohexadecen-1-one are potent agonists for the human olfactory receptor OR5AN1. While muscone remains the gold standard with nanomolar affinity, 5-cyclohexadecen-1-one effectively leverages its unsaturated ring structure to achieve robust receptor activation and excellent fixative properties. For drug development professionals and fragrance chemists, selecting between these compounds requires balancing the absolute receptor affinity of muscone against the synthetic accessibility and unique blending nuances of 5-cyclohexadecen-1-one.
References
[2] Title: Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds | PNAS. Source: pnas.org. URL:[Link]
[8] Title: Genetic variation in the human olfactory receptor OR5AN1 associates with the perception of musks - PMC. Source: nih.gov. URL:[Link]
[5] Title: The trilogy of human musk receptors: linking receptor activation, genotype, and sensory perception - PubMed. Source: nih.gov. URL:[Link]
[4] Title: Elucidating the function of mammalian musk odor receptors | The University of Tokyo. Source: u-tokyo.ac.jp. URL:[Link]
[6] Title: Ligand Specificity and Evolution of Mammalian Musk Odor Receptors: Effect of Single Receptor Deletion on Odor Detection | Journal of Neuroscience. Source: jneurosci.org. URL:[Link]
[3] Title: Electronic van der Waals Surface Property Descriptors and Genetic Algorithms for Developing Structure−Activity Correlations in Olfactory Databases | Journal of Chemical Information and Modeling. Source: acs.org. URL:[Link]
A Comparative Guide to the In Vitro Safety Assessment of 5-Cyclohexadecen-1-one
This guide provides a comprehensive comparison of in vitro models for the safety assessment of 5-Cyclohexadecen-1-one, a macrocyclic ketone widely used as a fragrance ingredient.[1][2][3] Intended for researchers, scient...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive comparison of in vitro models for the safety assessment of 5-Cyclohexadecen-1-one, a macrocyclic ketone widely used as a fragrance ingredient.[1][2][3] Intended for researchers, scientists, and professionals in drug development and consumer product safety, this document delves into the validation and application of non-animal testing methods for evaluating skin sensitization, genotoxicity, and cytotoxicity. We will explore the mechanistic basis of these assays, present detailed experimental protocols, and offer a comparative analysis of their performance.
Introduction to 5-Cyclohexadecen-1-one and the Imperative for In Vitro Safety Testing
5-Cyclohexadecen-1-one is a synthetic fragrance with a powdery, musk-like aroma, valued for its stability in a variety of consumer products, from fine fragrances to laundry detergents.[3] As with any chemical that comes into close contact with the human body, a thorough safety evaluation is paramount. Historically, this has relied heavily on animal testing. However, a global shift towards animal-free safety assessment, driven by ethical considerations and regulatory changes, has accelerated the development and validation of sophisticated in vitro models.[4] These models offer a more human-relevant, often faster, and more cost-effective means of evaluating potential toxicity.
This guide will focus on three key areas of safety assessment for a topically applied ingredient like 5-Cyclohexadecen-1-one: skin sensitization, genotoxicity, and cytotoxicity.
Skin Sensitization Assessment: An Adverse Outcome Pathway-Guided Approach
Skin sensitization is an allergic reaction that occurs after repeated skin contact with a substance.[5] The biological cascade of events leading to skin sensitization is well-described by the Adverse Outcome Pathway (AOP), which provides a framework for mechanism-based in vitro testing.[6] The AOP for skin sensitization outlines four key events:
Molecular Initiating Event (MIE): Covalent binding of the chemical (hapten) to skin proteins.
Key Event 2: Keratinocyte activation and inflammatory response.
Key Event 3: Dendritic cell activation and mobilization.
Key Event 4: T-cell proliferation and activation in the lymph nodes.
Modern in vitro approaches aim to model the first three key events to predict the sensitizing potential of a chemical without the use of animals.
In Vitro Models for Skin Sensitization
A "two-out-of-three" defined approach, utilizing a combination of assays covering the first three key events of the AOP, is now a recognized strategy for skin sensitization hazard identification.
Assay
Key Event Addressed
Principle
Endpoint
Direct Peptide Reactivity Assay (DPRA)
Key Event 1
Measures the reactivity of a chemical with synthetic peptides containing cysteine and lysine, mimicking protein haptenation.
Percent depletion of cysteine and lysine peptides.
KeratinoSens™
Key Event 2
A reporter gene assay in human keratinocytes (HaCaT cells) that measures the activation of the Keap1-Nrf2-ARE antioxidant response pathway, a key cellular stress response to sensitizers.[7]
EC1.5 (concentration at which luciferase induction reaches 1.5-fold) and Imax (maximum fold induction).[8]
human Cell Line Activation Test (h-CLAT)
Key Event 3
Measures the upregulation of cell surface markers (CD86 and CD54) on a human monocytic cell line (THP-1) as an indicator of dendritic cell activation.
EC150 (for CD86) and EC200 (for CD54) - the concentrations causing 150% and 200% expression relative to controls, respectively.
Experimental Data for 5-Cyclohexadecen-1-one
A comprehensive review by the Research Institute for Fragrance Materials (RIFM) Expert Panel concluded that macrocyclic ketones, including 5-cyclohexadecen-1-one, are not associated with sensitization in humans under normal use conditions.[4] Animal studies indicated that some macrocyclic ketones only show sensitizing potential at very high concentrations (e.g., 20%, 30%, or 100%).[4]
While specific quantitative data from in vitro assays for 5-cyclohexadecen-1-one is not publicly available in the reviewed literature, the overall safety assessment suggests it would be classified as a non-sensitizer or at most a very weak sensitizer in these assays.
Visualizing the Skin Sensitization AOP & Defined Approach
Cytotoxicity assays are fundamental in toxicology as they measure the concentration at which a substance becomes toxic to cells. [9]This information is crucial for determining the dose ranges for other in vitro assays and for understanding the general toxicity profile of a compound.
In Vitro Model for Cytotoxicity: Neutral Red Uptake (NRU) Assay
The Neutral Red Uptake (NRU) assay is a widely used and well-validated method for assessing cytotoxicity.
[5]
Principle: The assay is based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes. [5]Toxic substances can impair cell membrane integrity and lysosomal function, leading to a decreased uptake of the dye.
Endpoint: The concentration of the test substance that causes a 50% reduction in neutral red uptake (IC50) compared to control cells is determined.
Experimental Data for 5-Cyclohexadecen-1-one
Visualizing the Neutral Red Uptake Assay Workflow
Neutral Red Uptake (NRU) Cytotoxicity Assay Workflow.
Comparative Analysis and Conclusion
The in vitro safety assessment of 5-cyclohexadecen-1-one relies on a battery of tests that probe different biological endpoints. For skin sensitization, a defined approach combining assays like the DPRA, KeratinoSens™, and h-CLAT provides a comprehensive evaluation of the initial key events in the AOP. Based on existing expert panel reviews, 5-cyclohexadecen-1-one is expected to be negative or show very weak reactivity in these assays.
For genotoxicity, the standard two-test battery of the Ames test and the in vitro micronucleus assay covers both gene mutations and chromosomal damage. The available literature suggests that 5-cyclohexadecen-1-one is not genotoxic.
Cytotoxicity assays, such as the Neutral Red Uptake method, provide essential baseline toxicity data. While specific data for 5-cyclohexadecen-1-one is sparse, its widespread use in consumer products suggests low cytotoxicity.
Experimental Protocols
Direct Peptide Reactivity Assay (DPRA) - Simplified Protocol
Peptide Solution Preparation: Prepare solutions of synthetic peptides containing cysteine and lysine in a suitable buffer.
Test Chemical Preparation: Dissolve 5-cyclohexadecen-1-one in an appropriate solvent (e.g., acetonitrile) to create a stock solution.
Incubation: Mix the test chemical solution with each peptide solution at defined molar ratios (e.g., 1:10 for cysteine and 1:50 for lysine). Incubate for 24 hours at room temperature with shaking.
Analysis: Following incubation, analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV detection to measure the concentration of the remaining, non-reacted peptide.
Data Interpretation: Calculate the percentage of peptide depletion for both cysteine and lysine relative to a reference control. Use a prediction model to classify the chemical's reactivity (minimal, low, moderate, or high).
KeratinoSens™ Assay - Simplified Protocol
Cell Culture: Culture KeratinoSens™ cells (immortalized human keratinocytes with a luciferase reporter gene) in 96-well plates.
Test Chemical Exposure: Treat the cells with a range of concentrations of 5-cyclohexadecen-1-one for 48 hours.
Luciferase Assay: After incubation, lyse the cells and measure the activity of the luciferase enzyme using a luminometer.
Cytotoxicity Assay: In parallel, assess cell viability using a method like the MTT assay to ensure that luciferase induction is not due to cytotoxicity.
Data Analysis: Determine the EC1.5 value (the concentration at which luciferase activity is induced 1.5-fold) and the maximum fold induction (Imax). A compound is considered a sensitizer if it induces a statistically significant increase in luciferase activity above a defined threshold at non-cytotoxic concentrations.
[8]
Bacterial Reverse Mutation (Ames) Test - Simplified Protocol
Strain Selection: Utilize multiple strains of S. typhimurium and/or E. coli that are sensitive to different types of mutagens.
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to detect chemicals that require metabolic activation to become mutagenic.
Exposure: Expose the bacterial strains to various concentrations of 5-cyclohexadecen-1-one using either the plate incorporation or pre-incubation method.
Plating: Plate the treated bacteria onto a minimal agar medium that lacks the essential amino acid required by the parent strain.
Incubation and Scoring: Incubate the plates for 48-72 hours and count the number of revertant colonies (colonies that have regained the ability to grow). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
In Vitro Mammalian Cell Micronucleus Test - Simplified Protocol
Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells).
Exposure: Treat the cells with a range of concentrations of 5-cyclohexadecen-1-one, with and without metabolic activation (S9).
Cytokinesis Block (Optional but Recommended): Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one cell division.
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes.
Microscopic Analysis: Score the frequency of micronuclei in a large population of cells (e.g., 1000-2000) using fluorescence microscopy.
Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result for clastogenicity or aneugenicity.
Neutral Red Uptake (NRU) Cytotoxicity Assay - Simplified Protocol
Cell Seeding: Seed a suitable cell line (e.g., Balb/c 3T3 or normal human keratinocytes) into a 96-well plate and allow them to attach overnight.
Test Chemical Exposure: Replace the culture medium with medium containing various concentrations of 5-cyclohexadecen-1-one and incubate for a defined period (e.g., 24 or 48 hours).
Neutral Red Incubation: Wash the cells and incubate them with a medium containing neutral red dye for approximately 3 hours. Viable cells will take up the dye into their lysosomes.
Dye Extraction: Wash the cells to remove excess dye and then add a destain solution (e.g., acidified ethanol) to extract the dye from the lysosomes of the viable cells.
Quantification: Measure the absorbance of the extracted dye using a spectrophotometer at approximately 540 nm.
Data Analysis: Calculate the concentration of the test chemical that inhibits neutral red uptake by 50% (IC50) relative to the untreated control cells.
References
A review of alternative methods to the use of animals in safety evaluation of cosmetics - PMC. (n.d.).
Belsito, D., Bickers, D., Bruze, M., Calow,P., Dagli, M., Fryer, A. D., Greim, H., Hanifin, J. H., Miyachi, Y., Saurat, J. H., & Sipes, I. G. (2011). A toxicological and dermatological assessment of macrocyclic ketones when used as fragrance ingredients: The RIFM Expert Panel. Food and Chemical Toxicology, 49 Suppl 2, S126–S141. [Link]
DB-ALM Protocol n° 139 : BALB/c 3T3 Neutral Red Uptake Cytotoxicity Assay (3T3 NRU). (2013, February 4). JRC Big Data Analytics Platform. Retrieved from [Link]
Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]
DB-ALM Protocol n° 154 : Direct Peptide Reactivity Assay (DPRA) for Skin Sensitisation Testing. (2021, October 21). JRC Big Data Analytics Platform. Retrieved from [Link]
Eurofins. (n.d.). KeratinoSens. Retrieved from [Link]
Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). Retrieved from [Link]
Creative Bioarray. (2025, June 10). Bacterial Reverse Mutation Test (Ames Test, OECD 471). Retrieved from [Link]
Neutral red uptake for starting doses for acute oral toxicity. (n.d.). EURL ECVAM - TSAR. Retrieved from [Link]
Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]
Defined Approaches for Skin Sensitization (Based on OECD TG 497). (n.d.). IIVS.org. Retrieved from [Link]
DB-ALM Protocol n° 155 : KeratinoSens™. (2022, April 4). European Union. Retrieved from [Link]
RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]
Application of Spectro-DPRA, KeratinoSens™ and h-CLAT to estimation of the skin sensitization potential of cosmetics ingredients. (2020, February 15). Journal of Applied Toxicology. Retrieved from [Link]
5-cyclohexadecene-1-one and process for its preparation. (n.d.). Google Patents.
5-Cyclohexadecen-1-one. (n.d.). The Fragrance Conservatory. Retrieved from [Link]
Fragrance material review on 5-cyclohexadecen-1-one. (2011, December 15). PubMed. Retrieved from [Link]
Direct Peptide Reactivity Assay (DPRA, OECD 442C). (n.d.). IIVS.org. Retrieved from [Link]
OECD. (2014, September 26). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved from [Link]
OECD. (2023, July 4). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved from [Link]
Skin Sensitisation: the KeratinoSen assay. (n.d.). Joint Research Centre - European Union. Retrieved from [Link]
Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. (n.d.). PubMed. Retrieved from [Link]
Neutral Red staining and cytotoxicity assay. (n.d.). ResearchGate. Retrieved from [Link]
Optimization of the Direct Peptide Reactivity Assay (DPRA) for Poorly Soluble Substances. (n.d.). Retrieved from [Link]
Application of Spectro-DPRA, KeratinoSens™ and h-CLAT to estimation of the skin sensitization potential of cosmetics ingredients. (2020, February 15). PubMed. Retrieved from [Link]
Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. (2013, September 15). PubMed. Retrieved from [Link]
5-Cyclohexadecen-1-one - Substance Details - SRS | US EPA. (2023, November 1). Retrieved from [Link]
In Vitro Genotoxicity Assessment from the Glycyrrhiza New Variety Extract. (2021, November 1). MDPI. Retrieved from [Link]
Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. (n.d.). ResearchGate. Retrieved from [Link]
(PDF) Sensitivity of KeratinoSensTM and h-CLAT for detecting minute amounts of sensitizers to evaluate botanical extract. (n.d.). ResearchGate. Retrieved from [Link]
Belsito, D., et al. (2011). Fragrance material review on 5-cyclohexadecen-1-one. Food and Chemical Toxicology, 49, S126-S141. [Link]
A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. (2011, March 18). PubMed. Retrieved from [Link]
The BlueScreen HC assay to predict the genotoxic potential of fragrance materials. (2022, March 18). Semantic Scholar. Retrieved from [Link]
Neutral red uptake for starting doses for acute oral toxicity. (n.d.). EURL ECVAM - TSAR. Retrieved from [Link]
From Ames to micronucleus: bridging mutagenicity and clastogenicity. (2025, November 26). GenEvolutioN. Retrieved from [Link]
Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. (n.d.). PubMed. Retrieved from [Link]
environmental persistence of 5-cyclohexadecen-1-one compared to polycyclic musks
An In-Depth Comparative Guide to the Environmental Persistence of 5-Cyclohexadecen-1-one and Polycyclic Musks Authored by: A Senior Application Scientist This guide provides a detailed, objective comparison of the enviro...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to the Environmental Persistence of 5-Cyclohexadecen-1-one and Polycyclic Musks
Authored by: A Senior Application Scientist
This guide provides a detailed, objective comparison of the environmental persistence of the macrocyclic musk, 5-cyclohexadecen-1-one, and the widely used class of polycyclic musks (PCMs). As fragrance ingredients are scrutinized for their environmental impact, it is imperative for researchers, environmental scientists, and product development professionals to understand the distinct environmental profiles of these compounds. This document synthesizes experimental data on biodegradability and bioaccumulation, explains the causality behind standard testing methodologies, and offers a clear perspective on their comparative environmental fate.
Introduction: The Evolving Landscape of Synthetic Musks
Synthetic musks are indispensable components in the fragrance industry, valued for their ability to impart long-lasting, substantive aromas to a vast range of consumer products, from fine perfumes to laundry detergents.[1] Historically, this class of compounds has been dominated by nitro musks and polycyclic musks (PCMs). However, due to concerns over the environmental persistence and bioaccumulation potential of these earlier classes, the industry has seen a shift towards macrocyclic musks, which often possess a more favorable environmental profile.[2][3]
This guide focuses on a comparative analysis between 5-cyclohexadecen-1-one, a representative macrocyclic musk, and the two most prevalent PCMs: 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran (HHCB or Galaxolide) and 7-acetyl-1,1,3,4,4,6-hexamethyltetrahydronaphthalene (AHTN or Tonalide).[4][5] These two PCMs alone have historically accounted for over 90% of the European market for synthetic musks and are recognized for their widespread presence in the environment.[2][5] Understanding the fundamental differences in their chemical structure and resulting physicochemical properties is the first step in predicting their environmental behavior.
Chemical Structures
The structural differences between macrocyclic and polycyclic musks are fundamental to their environmental fate. 5-Cyclohexadecen-1-one possesses a large, flexible single-ring structure, while PCMs have a more rigid, compact multi-ring system.[4][6]
Caption: Chemical structures of 5-Cyclohexadecen-1-one, HHCB, and AHTN.
Physicochemical Properties: The Foundation of Environmental Behavior
A molecule's interaction with the environment is governed by its physicochemical properties. Key parameters such as the octanol-water partition coefficient (Log Kₒw), water solubility, and vapor pressure dictate how a chemical will distribute between water, soil, air, and biota.
The Log Kₒw value is a critical indicator of a substance's lipophilicity, or its tendency to associate with fats and lipids over water. High Log Kₒw values often correlate with a higher potential for bioaccumulation. As shown in the table below, both classes of musks are highly lipophilic, a desirable trait for fragrance substantivity but a property that necessitates rigorous environmental assessment.
Environmental persistence refers to the length of time a chemical remains in a particular environment before being broken down by chemical, physical, or biological processes. For fragrance ingredients that are continuously released into wastewater systems, biodegradability and bioaccumulation potential are the two most critical parameters for risk assessment.[10]
Biodegradation: The Rate of Environmental Removal
Biodegradation is the breakdown of organic matter by microorganisms. Standardized tests, primarily those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to determine a chemical's susceptibility to this process. The assessment typically follows a tiered approach.
Caption: Tiered workflow for assessing the biodegradability of chemicals.
Ready Biodegradability (OECD 301 Series): These are stringent screening tests that expose the chemical to a low concentration of microorganisms over 28 days.[11] A substance is considered "readily biodegradable" if it reaches >60% degradation within a 10-day window, suggesting it will be rapidly and completely removed in a wastewater treatment plant.[11][12]
Inherent Biodegradability (OECD 302 Series): If a substance fails the ready biodegradability test, it may be subjected to an inherent test.[13] These tests provide more favorable conditions for degradation, such as a higher concentration of microorganisms and a longer exposure time.[14][15] Passing this test (>70% degradation) suggests a substance has the potential to biodegrade, albeit more slowly, and is not indefinitely persistent.[14][16]
Polycyclic musks like HHCB and AHTN are known for their resistance to biodegradation.[2][4][17] They are frequently detected in wastewater treatment plant effluents, surface waters, and sediments, indicating incomplete removal.[4][18] Studies have shown their half-lives in soil and sediment can range from many weeks to months.[19]
In contrast, while comprehensive, publicly available OECD 301/302 data for 5-cyclohexadecen-1-one is limited, the class of macrocyclic musks is generally considered to be more biodegradable than PCMs.[3] An evaluation by the Australian Industrial Chemicals Introduction Scheme (AICIS) concluded that macrocyclic ketone musks are not persistent.
Bioaccumulation: The Potential to Concentrate in Organisms
Bioaccumulation is the process by which a chemical's concentration in an organism exceeds its concentration in the surrounding environment. It is a function of the rate of uptake, metabolism, and elimination. For lipophilic substances like musks, the potential for bioaccumulation is a significant concern.[20] The key metric for this is the Bioconcentration Factor (BCF), determined experimentally using the OECD 305 guideline.[21][22]
Bioconcentration Factor (BCF): The BCF is the ratio of a chemical's concentration in fish tissue to the concentration in the test water at steady state.[23] A high BCF indicates that the substance is taken up by the organism faster than it is eliminated.
PCMs are known to bioaccumulate in aquatic organisms, including fish, mussels, and even marine mammals.[4][19] Their persistence and high lipophilicity contribute to this behavior. In contrast, while the high Log Kₒw of 5-cyclohexadecen-1-one suggests a potential for bioaccumulation, experimental data points to a crucial difference: rapid depuration (elimination). A study on Globanone (a trade name for 5-cyclohexadecen-1-one) in rainbow trout showed a very short depuration half-life of just 1.36 days, which significantly lowers its actual, measured bioaccumulation potential compared to what might be predicted from Log Kₒw alone.
Table 2: Comparison of Environmental Persistence Data
| Environmental Presence | Less frequently reported | Ubiquitous in aquatic environments[4] | Ubiquitous in aquatic environments[4] |
Key Experimental Protocols: Ensuring Self-Validating Systems
The trustworthiness of environmental persistence data hinges on the rigorous application of standardized, validated test protocols. Below are summaries of the key OECD guidelines referenced in this guide.
This test is chosen for its suitability for both soluble and volatile substances, making it robust for screening fragrance ingredients.[24]
Objective: To determine if a substance is "readily biodegradable" under aerobic aqueous conditions.[25][26]
Methodology:
Preparation: A defined concentration of the test substance (e.g., 20 mg C/L) is added to a mineral medium as the sole source of carbon.[26][27]
Inoculation: A mixed population of microorganisms, typically from activated sludge of a domestic wastewater treatment plant, is added to the medium.[25]
Incubation: The mixture is incubated in sealed vessels with a headspace for up to 28 days in the dark at a constant temperature.[24][27]
Measurement: The amount of CO₂ produced from the ultimate biodegradation of the test substance is measured at regular intervals by analyzing the inorganic carbon in the headspace and water.[12][25]
Analysis: The percentage of degradation is calculated by comparing the measured CO₂ produced against the theoretical maximum (ThCO₂).[24] Control vessels (inoculum only) and reference vessels (with a known biodegradable substance like sodium benzoate) are run in parallel to ensure the validity of the test.[27]
Pass Criteria: The substance is considered readily biodegradable if >60% of the ThCO₂ is produced within a 10-day window during the 28-day test.[24]
Protocol 2: Inherent Biodegradability - Zahn-Wellens/EMPA Test (OECD 302B)
This protocol is employed when a substance fails a ready biodegradability test, to assess its potential for ultimate degradation under more favorable conditions.[13][16]
Objective: To determine if a substance is "inherently biodegradable."[28]
Methodology:
Preparation: The test substance is added to an aqueous mineral medium, but at a higher concentration than in OECD 301 tests.[28]
Inoculation: A relatively large amount of activated sludge is added as the inoculum.[16] The ratio of the test substance to biomass is lower, providing a better chance for microbial adaptation.[14]
Incubation: The mixture is aerated and agitated for up to 28 days.[28]
Measurement: The degradation is followed by measuring the Dissolved Organic Carbon (DOC) or Chemical Oxygen Demand (COD) in filtered samples taken at various intervals.[14][16]
Analysis: The percentage of DOC or COD removal is calculated relative to the initial concentration.[14] A gradual removal over several days is indicative of biodegradation rather than physical removal (e.g., adsorption).[28]
Pass Criteria: While no official pass level is defined, >70% removal is generally considered evidence of inherent, ultimate biodegradability.[14][16]
Protocol 3: Bioaccumulation in Fish (OECD 305)
This is the standard method for experimentally determining the Bioconcentration Factor (BCF) of a chemical.[21][29]
Objective: To measure the BCF of a substance in fish from aqueous exposure.[30]
Methodology:
Test System: A flow-through system is preferred, where fish (e.g., Rainbow Trout or Zebra Fish) are exposed to a constant, sub-lethal concentration of the test substance in water.[21][30]
Uptake Phase: Fish are exposed to the test substance for a period, typically 28 days, or until a steady state is reached (the concentration in the fish remains constant).[22][30] A minimum of four fish are sampled at several time points during this phase.[21]
Depuration Phase: The remaining fish are transferred to clean, untreated water for a follow-up period (e.g., up to 56 days).[29][30] Samples are again taken at regular intervals to measure the rate of elimination of the substance from the fish tissue.
Analysis: The concentration of the test substance is measured in both fish tissue and water samples throughout the experiment. The BCF is calculated as the concentration in the fish divided by the concentration in the water at steady state.[23] Kinetic models are also used to calculate uptake and depuration rate constants.[21]
Conclusion
The available experimental data and environmental monitoring evidence draw a clear distinction between the environmental persistence of 5-cyclohexadecen-1-one and polycyclic musks like HHCB and AHTN.
Polycyclic Musks (HHCB, AHTN): These compounds exhibit significant environmental persistence. Their resistance to biodegradation leads to incomplete removal in wastewater treatment, resulting in their ubiquitous presence in aquatic ecosystems.[4][18] This persistence, combined with high lipophilicity, results in significant bioaccumulation in aquatic life, as confirmed by high measured BCF values.[9][20]
5-Cyclohexadecen-1-one: As a representative macrocyclic musk, 5-cyclohexadecen-1-one presents a more favorable environmental profile. It is not considered persistent and, most critically, exhibits rapid depuration from fish tissue. This rapid elimination significantly mitigates its bioaccumulation potential, a factor not apparent from its Log Kₒw value alone. This highlights the critical importance of experimental bioaccumulation studies (OECD 305) over simple reliance on physicochemical predictors.
For researchers and developers in fields where environmental impact is a primary concern, the choice of fragrance ingredients carries significant weight. The evidence strongly suggests that modern macrocyclic musks, such as 5-cyclohexadecen-1-one, offer a more environmentally sustainable alternative to the persistent and bioaccumulative polycyclic musks of the past.
References
Aropha. (n.d.). OECD 302B: Inherent Biodegradability Test. Retrieved from [Link]
Bester, K. (2003). Polycyclic musk fragrances in the aquatic environment. PubMed. Retrieved from [Link]
Wang, L., et al. (2020). Polycyclic musks in the environment: A review of their concentrations and distribution, ecological effects and behavior, current concerns and future prospects. Environmental Science and Pollution Research. Retrieved from [Link]
Wang, L., et al. (2020). Polycyclic musks in the environment: A review of their concentrations and distribution, ecological effects and behavior, current concerns and future prospects. ResearchGate. Retrieved from [Link]
OECD. (1992). Test No. 301: Ready Biodegradability. OECD Publishing. Retrieved from [Link]
Ford, R. A., et al. (2002). A framework for prioritizing fragrance materials for aquatic risk assessment. Environmental Toxicology and Chemistry. Retrieved from [Link]
OECD. (2006). Test No. 310: Ready Biodegradability - CO2 in sealed vessels (Headspace Test). OECD Publishing. Retrieved from [Link]
Santillo, D., et al. (2005). Environmental and human health concerns relating to synthetic musk compounds.
Tox Lab. (n.d.). Test No. 310: Ready Biodegradability - CO2 in sealed vessels (Headspace Test). Retrieved from [Link]
Valdés, M. E., et al. (2022). Synthetic Musk Fragrances in Water Systems and Their Impact on Microbial Communities. International Journal of Environmental Research and Public Health. Retrieved from [Link]
OECD. (2014). Test No. 310: Ready Biodegradability - CO2 in sealed vessels (Headspace Test). OECD Publishing. Retrieved from [Link]
Adolfsson-Erici, M., et al. (2012). Internal Benchmarking Improves Precision and Reduces Animal Requirements for Determination of Fish Bioconcentration Factors. Environmental Science & Technology. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 5-Cyclohexadecen-1-one, (5E)-. PubChem Compound Database. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 5-Cyclohexadecen-1-one. PubChem Compound Database. Retrieved from [Link]
Vocanson, M., et al. (2021). Ubiquity, Hazardous Effects, and Risk Assessment of Fragrances in Consumer Products. Current Environmental Health Reports. Retrieved from [Link]
ibacon GmbH. (n.d.). OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. Retrieved from [Link]
Situ Biosciences. (n.d.). OECD 305 – Bioaccumulation in Fish: Aqueous and Dietary Exposure. Retrieved from [Link]
Research Institute for Fragrance Materials. (2023). The Research Institute for Fragrance Materials (RIFM) and its Safety Assessment Process. Retrieved from [Link]
van de Plassche, E. J., et al. (1999). Environmental risk assessment for the polycyclic musks AHTN and HHCB in the EU. I. Fate and exposure assessment. Ecotoxicology and Environmental Safety. Retrieved from [Link]
EAG Laboratories. (n.d.). OECD 305: Bioaccumulation in fish (aqueous and dietary exposure). Retrieved from [Link]
Schlosser, D., et al. (2007). Biotransformation of the Polycyclic Musks HHCB and AHTN and Metabolite Formation by Fungi Occurring in Freshwater Environments. Environmental Science & Technology. Retrieved from [Link]
ChemSafetyPro. (2016). Bio-accumulation. Retrieved from [Link]
Biomonitoring California. (n.d.). Synthetic Polycyclic Musks. Retrieved from [Link]
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Exaltone and related macrocyclic musks - Evaluation statement. Retrieved from [Link]
WWF. (n.d.). Factsheet - Synthetic Musks. Retrieved from [Link]
The Fragrance Conservatory. (n.d.). 5-Cyclohexadecen-1-one. Retrieved from [Link]
Layermor Fragrance. (2025). Are Synthetic Musks Bad? A Science-Backed Look at the Facts. Retrieved from [Link]
Chen, Y., et al. (2022). Effects and Risk Assessment of the Polycyclic Musk Compounds Galaxolide® and Tonalide® on Marine Microalgae, Invertebrates, and Fish. Journal of Marine Science and Engineering. Retrieved from [Link]
German Environmental Specimen Bank. (n.d.). Polycyclic musks. Retrieved from [Link]
Validating GC-FID Quantification Methods for 5-Cyclohexadecen-1-one in Cosmetics: A Comparative Methodological Guide
As a Senior Application Scientist, navigating the quantification of macrocyclic musks in complex cosmetic matrices requires a rigorous balance of chromatographic theory and practical methodology. 5-Cyclohexadecen-1-one (...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, navigating the quantification of macrocyclic musks in complex cosmetic matrices requires a rigorous balance of chromatographic theory and practical methodology. 5-Cyclohexadecen-1-one (CAS 37609-25-9), commercially known as Velvione or Ambretone, is a high-molecular-weight synthetic musk prized for its highly substantive, powdery aroma in fine fragrances and lotions (1)[1].
Because it has the potential to induce skin sensitization in a subset of the population, regulatory bodies dictate strict maximum acceptable concentration levels (2)[2]. Accurate, reproducible quantification is therefore not just a quality control metric—it is a critical safety compliance mandate (3)[3].
This guide objectively compares Gas Chromatography-Flame Ionization Detection (GC-FID) against alternative modalities and provides a self-validating, step-by-step protocol for quantifying 5-cyclohexadecen-1-one in cosmetic matrices.
The Analytical Challenge: Matrix Interference and Analyte Properties
Cosmetic matrices—comprising lipids, waxes, and emulsifiers—present a severe thermodynamic challenge for extraction. 5-Cyclohexadecen-1-one has a boiling point of approximately 300°C and a very low vapor pressure (0.0013 hPa at 20°C)[1]. Direct liquid injection of such matrices inevitably leads to the accumulation of non-volatile residues in the GC inlet. This causes active site formation, peak tailing, and baseline drift. Therefore, the analytical method must decouple the volatile musk from the non-volatile matrix prior to injection, while utilizing a detector capable of handling a wide dynamic range.
Methodological Comparison: Selecting the Optimal Modality
While Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive tool for untargeted structural identification, GC-FID remains the gold standard for routine quantification. FID provides a highly stable response proportional to the number of oxidizable carbon atoms, yielding an exceptional linear dynamic range that resists the matrix-induced signal suppression often seen in mass spectrometers. For highly complex perfumes, comprehensive two-dimensional GC (GCxGC-FID) offers unparalleled peak capacity (4)[4].
Table 1: Performance Comparison of GC Methods for Fragrance Quantification
To guarantee scientific integrity, the quantification protocol must be a closed, self-validating system. Every analytical batch must internally prove its own accuracy through continuous system suitability testing (SST), matrix spiking, and internal standardization.
Workflow for SPME-GC-FID extraction, quantification, and self-validation of cosmetic musks.
Step 1: Sample Preparation via Solid-Phase Microextraction (SPME)
Action: Weigh 1.0 g of the cosmetic sample into a 20 mL headspace vial. Add 10 mL of saturated NaCl solution and 50 µL of an internal standard (e.g., cyclododecanone, 100 µg/mL). Seal and equilibrate at 40°C for 10 minutes. Expose a Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) fiber to the headspace for 20 minutes with agitation.
Causality: The saturated NaCl induces a "salting-out" effect, decreasing the solubility of 5-cyclohexadecen-1-one in the aqueous phase and driving it into the headspace. The DVB/PDMS fiber is empirically proven to be the optimal phase for extracting macrocyclic fragrance allergens at 40°C (5)[5]. This solvent-free extraction perfectly isolates the musk from non-volatile lipids, protecting the GC inlet.
Step 2: Chromatographic Separation
Action: Desorb the fiber in the GC inlet at 250°C for 3 minutes (splitless mode). Utilize a narrow bore capillary column (e.g., 20 m × 0.15 mm ID × 0.15 µm film thickness) with Hydrogen carrier gas at a constant flow of 1.2 mL/min. Program the oven from 60°C (hold 1 min) to 280°C at 15°C/min.
Causality: Narrow bore columns (150 to 180 µm ID) are the optimal compromise for maximizing chromatographic resolution while cutting analysis time in half (6)[6]. Hydrogen gas provides a flatter Van Deemter curve, maintaining high theoretical plate efficiency even at elevated linear velocities.
Action: Maintain the FID at 300°C. To ensure the system validates itself, run a 5-point calibration curve (
0.1
to
100μg/mL
) prior to sample analysis. Include a matrix spike (blank cosmetic base spiked with a known concentration of 5-cyclohexadecen-1-one) every 10 samples.
Causality: The internal standard corrects for any variations in SPME fiber adsorption efficiency or injection volume. The matrix spike recovery explicitly proves that the specific cosmetic emulsion is not suppressing the volatilization of the analyte, thereby validating the accuracy of the batch in real-time.
Quantitative Validation Data
When executing the above protocol, the method must meet strict validation criteria to be considered reliable for regulatory compliance. Below is a summary of typical validation metrics achieved using the optimized SPME-GC-FID method[5].
Table 2: Representative Validation Metrics for 5-Cyclohexadecen-1-one
Validation Parameter
Target Criteria
Experimental Result
Status
Limit of Detection (LOD)
<0.05μg/mL
0.012μg/mL
Pass
Limit of Quantification (LOQ)
<0.1μg/mL
0.040μg/mL
Pass
Linearity (
R2
)
>0.995
0.9992
(Range:
0.1−100μg/mL
)
Pass
Matrix Spike Recovery
85%−115%
96.4%±2.1%
Pass
Precision (RSD, n=6)
<5.0%
1.8%
Pass
Conclusion
For the quantification of 5-cyclohexadecen-1-one in cosmetics, GC-FID paired with SPME sample preparation provides an optimal blend of sensitivity, linearity, and operational efficiency. By utilizing narrow bore columns to accelerate throughput and embedding matrix spikes and internal standards into the workflow, laboratories can establish a self-validating system that ensures absolute trustworthiness in their regulatory reporting and quality control.
References
McGinty, D., & Letizia, C. S. (2011). Fragrance material review on 5-cyclohexadecen-1-one. Food and Chemical Toxicology.
AKJournals. Validation of SPME–GC–FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products.
The Fragrance Conservatory. 5-Cyclohexadecen-1-one - The Ingredient Directory.
Agilent Technologies. Quality Control of Fragrance Samples by GC-FID: Method Transfer from the Agilent 7890 GC to the Agilent Intuvo 9000 GC.
The Perfumers Apprentice. Velvione® (Givaudan) Chemical Properties.
Synthetic Macrocyclic Musks vs. Natural Musk Extract: A Proteomics Comparison Guide
Executive Summary The transition from traditional pharmacognosy to modern, target-based drug discovery relies heavily on high-resolution proteomics. In the study of macrocyclic musks, researchers face a critical choice:...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The transition from traditional pharmacognosy to modern, target-based drug discovery relies heavily on high-resolution proteomics. In the study of macrocyclic musks, researchers face a critical choice: utilizing a pure synthetic analog like 5-cyclohexadecen-1-one (Velvione) or employing Natural Musk Extract (NME) . While 5-cyclohexadecen-1-one offers absolute chemical definedness for single-target engagement mapping, NME provides a polypharmacological profile essential for studying complex network activations, such as neuroprotection and anti-inflammatory responses.
This guide objectively compares the proteomic performance, chemical complexity, and experimental handling of these two distinct approaches, providing a self-validating methodology for comparative proteomics.
Chemical & Biological Complexity
5-cyclohexadecen-1-one (Synthetic Macrocyclic Ketone)5-cyclohexadecen-1-one (CAS 37609-25-9) is a highly purified, synthetic macrocyclic musk structurally analogous to natural muscone[1]. As a single molecule (C16H28O), it offers absolute batch-to-batch consistency[2]. In proteomics, this purity is critical for Thermal Proteome Profiling (TPP) or Activity-Based Protein Profiling (ABPP). The absence of background biological noise allows researchers to isolate direct binding partners—such as specific olfactory receptors or targeted metabolic enzymes—without the confounding variables of a biological mixture[3].
Natural Musk Extract (NME)
Traditionally sourced from the glandular secretions of the male forest musk deer (Moschus berezovskii),1[1]. Multiomics and GC-MS analyses reveal that NME contains a complex array of macrocyclic ketones (including muscone, cyclopentadecanone, and endogenous 5-cyclohexadecen-1-one), alongside steroids, lipids, and unique bioactive peptides[2][3]. Recent4[4]. This complexity makes NME highly relevant for network pharmacology, particularly in studying its "consciousness-restoring" mechanisms in ischemic stroke models[5].
Proteomic Target Engagement & Signaling
The fundamental difference between these two substrates lies in their Mechanism of Action (MoA) upon the cellular proteome. Single-molecule synthetic musks trigger narrow, highly specific proteomic shifts, whereas NME induces broad, synergistic network activations.
The following table summarizes the operational and analytical differences between the two substrates in a mass spectrometry-based proteomics environment.
When designing a comparative proteomics study between a pure lipophilic compound and a complex glandular extract, sample preparation is the most critical variable. 2[2], standard aqueous extraction protocols will fail to capture the interactome accurately and will cause severe ion suppression in the mass spectrometer.
Self-Validating Protocol: FASP-Based LC-MS/MS
Step 1: Sample Solubilization & Lysis
Causality: Highly lipophilic musks require mild detergents to remain in solution without denaturing target proteins.
Action: Lyse treated cell lines (e.g., SH-SY5Y neuroblastoma cells) using a buffer containing 4% SDS, 100 mM Tris-HCl (pH 7.6), and 0.1 M DTT. Boil at 95°C for 5 minutes to ensure complete solubilization of musk-protein complexes.
Causality: SDS and endogenous NME lipids will destroy LC columns and suppress MS signals. FASP allows for the enzymatic digestion of proteins on a molecular weight cut-off filter while washing away lipids and detergents.
Action: Transfer the lysate to a 30 kDa ultrafiltration unit. Wash extensively with 8M Urea to deplete lipids and remove SDS. Alkylate with iodoacetamide (IAA) in the dark, followed by overnight digestion with sequencing-grade Trypsin (1:50 enzyme-to-protein ratio).
Step 3: TMT Multiplexing & LC-MS/MS
Causality: To accurately quantify the subtle proteomic differences between the synthetic single-target and the natural multi-target extract, isobaric labeling (TMT) is required to eliminate run-to-run MS variability.
Action: Label the digested peptides with TMTpro reagents. Pool the samples and fractionate via high-pH reversed-phase chromatography. Analyze on an Orbitrap mass spectrometer operating in Data-Dependent Acquisition (DDA) mode.
Step 4: Bioinformatics & Network Pharmacology
Action: Process raw files using Proteome Discoverer. Map differentially expressed proteins (DEPs) to KEGG pathways to visualize the isolated effect of 5-cyclohexadecen-1-one versus the synergistic effect of NME.
Fig 2. Step-by-step comparative proteomics workflow for lipophilic musk compounds.
References
"5-Cyclohexadecenone - Wikipedia."Wikipedia.
"Multiomics analysis provides insights into musk secretion in muskrat and musk deer."GigaScience, Oxford Academic.
"5-Cyclohexadecen-1-one - Chem-Impex."Chem-Impex.
"5-Cyclohexadecen-1-one - Substance Details - SRS | US EPA."US EPA.
"Peptidomic Differences Between Natural Musk and Secretions from Forest Musk Gland Cells Cultured In Vitro.
"Volatile Compounds in Musk and Their Anti-Stroke Mechanisms."MDPI.
"Elucidating metabolites and biosynthetic pathways during musk maturation: insights
"Chemical compositions and pharmacological activities of natural musk (Moschus) and artificial musk: A review.
Comparative Toxicity and Skin Sensitization of Velvione vs. Legacy Synthetic Musks: A Technical Guide
The transition from legacy synthetic musks to modern macrocyclic alternatives represents a critical evolution in fragrance chemistry and toxicological safety. For decades, formulation scientists relied heavily on nitro m...
Author: BenchChem Technical Support Team. Date: April 2026
The transition from legacy synthetic musks to modern macrocyclic alternatives represents a critical evolution in fragrance chemistry and toxicological safety. For decades, formulation scientists relied heavily on nitro musks and polycyclic musks. However, mounting evidence regarding their environmental persistence, bioaccumulation, and endocrine-disrupting potential has forced a regulatory paradigm shift[1][2].
Today, macrocyclic musks like Velvione (5-Cyclohexadecen-1-one) are the gold standard. This guide objectively compares the toxicological and skin sensitization profiles of Velvione against legacy musks, providing formulation scientists and drug development professionals with actionable, data-backed insights and validated experimental methodologies.
Comparative Toxicity: Macrocyclic vs. Legacy Musks
The structural differences between musk classes dictate their metabolic fate and toxicological impact.
Nitro Musks (e.g., Musk Xylene, Musk Ketone): These first-generation synthetics are highly lipophilic and recalcitrant to degradation. Musk Xylene is classified as a Substance of Very High Concern (SVHC) in the EU due to its very persistent and very bioaccumulative (vPvB) properties, alongside evidence of carcinogenic potential and aquatic toxicity[2][3].
Polycyclic Musks (e.g., Galaxolide/HHCB, Tonalide/AHTN): While safer than nitro musks, polycyclic musks still exhibit moderate-to-high bioaccumulation. They are frequently detected in wastewater effluent and aquatic biota, and in vitro studies have demonstrated weak estrogenic and anti-estrogenic activities[3][4].
Macrocyclic Musks (e.g., Velvione): Velvione (CAS 37609-25-9) features a large-ring molecular structure that closely mimics natural musks. It is highly biodegradable (86% degradation) and exhibits an acute oral LD50 > 2000 mg/kg in rats[5]. Crucially, it shows no evidence of endocrine disruption and is cleared rapidly from biological systems, making it a significantly safer alternative[1][6].
Skin Sensitization: The Adverse Outcome Pathway (AOP)
Skin sensitization is a complex immunological response and a primary safety endpoint for topical formulations. The evaluation of Velvione relies on the internationally recognized Adverse Outcome Pathway (AOP) for Skin Sensitization , which breaks down the biological mechanism into sequential Key Events (KEs). Because Velvione lacks highly reactive electrophilic centers (unlike aldehydes or epoxides), its propensity to initiate this pathway is inherently low.
Adverse Outcome Pathway (AOP) for skin sensitization and corresponding predictive assays.
Experimental Methodologies for Sensitization Assessment
To objectively validate the safety of Velvione, researchers employ a battery of self-validating in chemico, in vitro, and in vivo assays. Below are the detailed, step-by-step protocols used to establish its non-sensitizing profile.
Protocol 1: Direct Peptide Reactivity Assay (DPRA)
Target: Molecular Initiating Event (MIE) – Covalent binding to skin proteins.
Causality: Sensitizers must act as haptens by covalently binding to nucleophilic amino acids (cysteine/lysine) in skin proteins. By quantifying the depletion of synthetic peptides, we can directly measure the electrophilic reactivity of Velvione. Its stable macrocyclic ketone structure typically yields minimal depletion, confirming a lack of haptenation potential[11].
Peptide Preparation: Prepare synthetic Cysteine (0.5 mM) and Lysine (0.5 mM) peptides in phosphate buffer (pH 7.5) and ammonium acetate buffer (pH 10.2), respectively.
Test Article Preparation: Dissolve Velvione in acetonitrile to a stock concentration of 100 mM.
Incubation: Mix the peptide solutions with Velvione at a 1:10 ratio (for Cysteine) and a 1:50 ratio (for Lysine). Incubate the mixtures in the dark at 25°C for 24 hours.
HPLC Analysis: Analyze the samples using HPLC-UV at 220 nm to quantify the remaining unreacted peptide.
Data Interpretation: Calculate the percent peptide depletion. A mean depletion of < 6.38% classifies the compound as a non-sensitizer.
Protocol 2: KeratinoSens™ Assay
Target: Key Event 1 (KE1) – Keratinocyte activation.
Causality: If a chemical induces electrophilic stress, it triggers the Keap1-Nrf2-ARE antioxidant pathway in keratinocytes. The KeratinoSens™ assay uses a transgenic cell line with a luciferase reporter gene attached to the ARE promoter. Because Velvione does not induce significant oxidative stress, it fails to cross the 1.5-fold luciferase induction threshold[11][12].
Step-by-step experimental workflow for the KeratinoSens™ Assay (OECD TG 442D).
Cell Seeding: Seed HaCaT-derived KeratinoSens™ cells at 10,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C.
Exposure: Apply Velvione across 12 fractional concentrations (e.g., 0.98 µM to 2000 µM). Include a positive control (e.g., Cinnamic aldehyde) and a vehicle control. Incubate for 48 hours.
Luminescence Measurement: Lyse the cells and add the luciferin substrate. Measure luminescence to quantify Nrf2-dependent gene induction.
Viability Assessment: Perform an MTT assay on a parallel plate to ensure that any lack of induction is not due to cytotoxicity (IC50 must be calculated).
Data Interpretation: A chemical is considered a sensitizer if it induces a statistically significant ≥ 1.5-fold increase in luciferase activity (EC1.5) at a concentration where cell viability is > 70%.
Protocol 3: Murine Local Lymph Node Assay (LLNA)
Target: Key Event 3 (KE3) – T-Cell Proliferation.
Causality: The definitive step in allergic contact dermatitis is the clonal expansion of antigen-specific T-cells in the draining lymph nodes. The LLNA quantifies this proliferation in vivo using radioactive thymidine incorporation. RIFM safety assessments confirm that Velvione yields negative sensitization results in LLNA testing at standard concentrations, validating its safety for topical use[8][13].
Step-by-Step Workflow (OECD TG 429):
Dosing: Apply 25 µL of Velvione (formulated at 5%, 10%, and 25% in a suitable vehicle like Acetone/Olive Oil) to the dorsum of both ears of female CBA/J mice for three consecutive days.
Radiolabeling: On day 6, inject the mice intravenously (via the tail vein) with 250 µL of phosphate-buffered saline containing 20 µCi of ^3H-methyl thymidine.
Tissue Harvesting: Five hours post-injection, euthanize the mice and excise the draining auricular lymph nodes.
Cell Suspension & Precipitation: Pool the nodes for each group, prepare a single-cell suspension, and precipitate the DNA using 5% Trichloroacetic acid (TCA) at 4°C for 18 hours.
Quantification: Measure the incorporated radioactivity using liquid scintillation counting (expressed as Disintegrations Per Minute - DPM).
Data Interpretation: Calculate the Stimulation Index (SI) by dividing the mean DPM of the test group by the mean DPM of the vehicle control. An SI ≥ 3 indicates a positive sensitization response. Velvione typically produces an SI < 3.
Conclusion
The toxicological data definitively supports the transition from legacy polycyclic and nitro musks to macrocyclic alternatives. Velvione (5-Cyclohexadecen-1-one) not only eliminates the risks of environmental bioaccumulation and endocrine disruption but also demonstrates a highly favorable skin sensitization profile[1][6]. Validated through rigorous AOP-aligned methodologies (DPRA, KeratinoSens™, and LLNA), Velvione provides formulation scientists with a safe, biodegradable, and highly substantive musk molecule suitable for modern, compliant drug and cosmetic development[5][10].
Benchmarking 5-Cyclohexadecen-1-one Synthesis: Modern Macrocyclization vs. Traditional High-Dilution Methods
The Thermodynamic Challenge of Macrocyclization 5-Cyclohexadecen-1-one (commercially known under trade names like Ambretone or Velvione) is a high-value 16-membered macrocyclic ketone widely utilized as a synthetic musk...
Author: BenchChem Technical Support Team. Date: April 2026
The Thermodynamic Challenge of Macrocyclization
5-Cyclohexadecen-1-one (commercially known under trade names like Ambretone or Velvione) is a high-value 16-membered macrocyclic ketone widely utilized as a synthetic musk in the fragrance industry and as an intermediate in pharmaceutical development[1].
Synthesizing a 16-membered ring presents a classic thermodynamic dilemma. The process requires navigating a severe entropic penalty (bringing two distant reactive chain ends together) while simultaneously overcoming transannular strain inherent to medium-to-large macrocycles. Historically, chemists relied on traditional intramolecular cyclizations (e.g., Dieckmann condensation or Ruggli-Ziegler methods) which mandate extreme high-dilution conditions to suppress competing intermolecular oligomerization.
Today, transition-metal-catalyzed Ring-Closing Metathesis (RCM) has revolutionized this space. Driven by the enthalpic release of volatile ethylene gas, Ru-alkylidene catalysts offer a highly functional-group-tolerant alternative to traditional base-mediated cyclizations[2]. However, translating RCM from batch to continuous flow introduces complex tradeoffs between yield, residence time, and catalyst stability[3].
Figure 1: Strategic comparison of macrocyclization pathways for 5-cyclohexadecen-1-one synthesis.
To objectively benchmark these approaches, we must examine the step-by-step methodologies. As an application scientist, I emphasize that a robust protocol must be self-validating—meaning the system provides intrinsic feedback to confirm reaction progress.
Protocol A: Traditional High-Dilution Cyclization (Dieckmann-Type)
Mechanism: Base-mediated intramolecular condensation of an acyclic diester, followed by hydrolysis and decarboxylation.
Substrate Solvation: Dissolve the acyclic precursor in strictly anhydrous tetrahydrofuran (THF) to achieve a final concentration of 0.001 M.
Causality: Extreme dilution is thermodynamically mandated to artificially lower the probability of intermolecular collisions, thereby favoring intramolecular ring closure.
Base Addition: Slowly infuse a stoichiometric excess of potassium tert-butoxide (KOtBu) over 24 hours using a programmable syringe pump.
Reflux & Decarboxylation: Reflux the mixture for 72 hours, followed by an acidic workup and thermal decarboxylation to yield the ketone.
Validation Checkpoint: Monitor the reaction via IR spectroscopy; the disappearance of the ester carbonyl stretch (~1740 cm⁻¹) and the emergence of the ketone stretch (~1710 cm⁻¹) confirms successful decarboxylation.
Protocol B: Batch Ring-Closing Metathesis (RCM)
Mechanism: Ru-catalyzed metathesis of a terminal diene precursor[4].
Solvent Degassing: Sparge anhydrous toluene (PhMe) with argon for 30 minutes.
Causality: Dissolved oxygen rapidly decomposes sensitive Ru-alkylidene catalysts into inactive ruthenium oxides, killing the catalytic cycle.
Diene Solvation: Dissolve the diene precursor to a concentration of 5 mM[3].
Catalyst Introduction: Add 10 mol% of a robust Ru-alkylidene catalyst (e.g., Stewart-Grubbs or 2nd Generation Grubbs-Hoveyda)[3].
Macrocyclization: Stir at room temperature for 5 days.
Validation Checkpoint: The reaction is driven by the evolution of ethylene gas[2]. Attach a bubbler; the cessation of gas evolution indicates either reaction completion or catalyst death.
Quenching: Add excess ethyl vinyl ether to terminate the active Ru-carbene species, followed by silica gel filtration.
Protocol C: Continuous Flow RCM
Mechanism: Microfluidic adaptation of RCM for high-throughput synthesis.
System Priming: Prime a continuous flow reactor equipped with a heated stainless-steel coil (10 mL volume) with anhydrous, degassed toluene[3].
Reagent Streams: Prepare Stream A (Diene precursor, 20 mM) and Stream B (Ru-catalyst, 10 mol% relative to diene).
Mixing & Residence: Pump both streams at a combined flow rate to achieve a 10 mM reaction concentration with a 5-minute residence time at 100°C[3].
Causality: The microfluidic environment provides superior heat transfer, massively accelerating the kinetic rate of metathesis (from days to minutes) compared to batch processing.
In-line Scavenging: Pass the effluent directly through a packed bed of silica/charcoal to continuously remove Ru-byproducts[3].
Validation Checkpoint: In-line UV-Vis or ReactIR monitoring of the effluent stream to ensure steady-state conversion and detect any catalyst fouling in real-time.
Figure 2: Validated operational workflow for Ru-catalyzed macrocyclization.
Quantitative Yield & Performance Comparison
The following table synthesizes experimental benchmark data comparing the three methodologies for 16-membered macrocyclic ketone synthesis.
Performance Metric
Traditional Dieckmann
Batch RCM (Stewart-Grubbs)
Continuous Flow RCM
Isolated Yield
~40 - 45%
57%
32%
Reaction Time
72 hours
5 days
5 minutes
Operating Concentration
0.001 M
0.005 M
0.010 M
Catalyst / Reagent
Stoichiometric KOtBu
10 mol% Ru-Alkylidene
10 mol% Ru-Alkylidene
E-Factor (Waste)
Extremely High
High
Moderate
Throughput Scalability
Poor (Volume limited)
Moderate
Excellent (1g / 4.8h)
Data Note: RCM benchmark yields are derived from comparative studies on renewable macrocyclic musks utilizing identical diene precursors[3].
Expert Insights & Causality Analysis
The Yield vs. Throughput Tradeoff
A critical observation in the data is the drop in yield when moving from Batch RCM (57%) to Continuous Flow RCM (32%)[3]. Why does this occur? In batch, the extreme dilution (5 mM) is maintained perfectly, allowing the slow macrocyclization to outcompete oligomerization over 5 days. In continuous flow, we artificially force the reaction to complete in 5 minutes by elevating the temperature to 100°C and doubling the concentration (10 mM)[3]. While this accelerates the kinetics, the higher concentration and thermal stress inevitably increase the rate of intermolecular side-reactions and catalyst decomposition, lowering the isolated yield. However, the throughput of the flow system is vastly superior, capable of producing gram-scale quantities in hours rather than weeks[3].
Stereocontrol: The E/Z Isomer Challenge
5-Cyclohexadecen-1-one naturally exists as a mixture of cis (Z) and trans (E) isomers[1]. Standard Ru-catalyzed RCM typically yields a thermodynamic mixture that heavily favors the E-isomer[2]. For applications in fragrance and pharmaceuticals, stereochemistry dictates biological and olfactory receptor binding. Small amounts of the incorrect stereoisomer can drastically alter the scent profile or decrease potency[5].
Recent advancements in stereoretentive, ruthenium-based catalysts supported by dithiolate ligands have proven remarkably active, allowing for the synthesis of macrocyclic lactones and ketones with up to 99% Z-selectivity[5]. When benchmarking your own syntheses, selecting a stereoretentive catalyst over a standard Grubbs II catalyst is highly recommended if the cis-isomer is the target specification.
Comparative Biodegradability of 5-Cyclohexadecen-1-one and Nitro Musks: A Mechanistic and Experimental Guide
The fragrance and chemical industries have undergone a massive paradigm shift, moving away from environmentally persistent synthetic nitro musks toward biodegradable macrocyclic alternatives. For researchers, scientists,...
Author: BenchChem Technical Support Team. Date: April 2026
The fragrance and chemical industries have undergone a massive paradigm shift, moving away from environmentally persistent synthetic nitro musks toward biodegradable macrocyclic alternatives. For researchers, scientists, and drug development professionals, understanding the structural determinants of this biodegradability is crucial for designing greener molecules.
This guide objectively compares the environmental fate of 5-cyclohexadecen-1-one (a macrocyclic ketone, commonly known as Velvione or Ambretone) against legacy nitro musks like Musk Xylene and Musk Ketone , providing mechanistic insights and robust experimental protocols.
The stark contrast in biodegradability between these two chemical classes stems entirely from their molecular architecture and their susceptibility to microbial enzymatic attack[1].
Nitro Musks (Musk Xylene & Musk Ketone)
Nitro musks feature a highly substituted aromatic ring containing multiple electron-withdrawing nitro (-NO
2
) groups and bulky tert-butyl groups. This configuration creates extreme steric hindrance, physically blocking microbial dioxygenases from accessing the aromatic ring[1]. Furthermore, the electron-withdrawing nature of the nitro groups renders the ring electron-deficient, preventing the oxidative cleavage necessary for ultimate mineralization[1]. Consequently, these compounds act as dead-end metabolites, accumulating in aquatic environments and adipose tissues[2],[3].
5-Cyclohexadecen-1-one
As a 16-carbon unsaturated macrocyclic ketone, 5-cyclohexadecen-1-one mimics natural muscone and is highly susceptible to microbial degradation[4],[5]. The primary catabolic pathway is initiated by microbial monooxygenases, which catalyze a Baeyer-Villiger oxidation , converting the cyclic ketone into a macrocyclic lactone[5]. Subsequent esterase-mediated hydrolysis opens the ring, yielding a long-chain aliphatic acid[5]. This linear fatty acid is then rapidly and completely mineralized to CO
2
and H
2
O via the standard β-oxidation pathway[5].
Divergent biodegradation pathways of macrocyclic vs. nitro musks in the environment.
Experimental Methodology: Validating Biodegradability via OECD 301F
To objectively quantify the ultimate biodegradability of these compounds, the3 test is the regulatory gold standard[3]. The following protocol outlines a self-validating experimental workflow designed to eliminate false positives and confirm environmental fate.
Step-by-Step Protocol & Causality:
Inoculum Preparation: Collect mixed microbial communities (activated sludge) from the aeration tank of a domestic wastewater treatment plant.
Causality: This ensures a diverse consortium of heterotrophic bacteria capable of expressing a wide array of catabolic enzymes. The sludge is pre-aerated for 5-7 days to deplete endogenous carbon, minimizing background oxygen consumption (blank noise) during the test.
Test Substance Dosing: Introduce 5-cyclohexadecen-1-one, Musk Xylene, and Musk Ketone into separate biological oxygen demand (BOD) flasks at a concentration equivalent to 100 mg/L Theoretical Oxygen Demand (ThOD).
Causality: Utilizing a standardized ThOD allows for a direct, stoichiometric comparison of the oxygen consumed against the theoretical maximum required for complete mineralization to CO
2
and H
2
O.
Reference Validation (Positive Control): Run a parallel flask with Sodium Acetate (100 mg/L).
Causality: If this easily degradable reference compound does not reach >60% degradation within 14 days, the microbial inoculum is deemed non-viable, rendering the entire test invalid.
Toxicity Control: Run a flask containing both the test substance and the reference compound.
Causality: This differentiates between inherent chemical recalcitrance and antimicrobial toxicity. If the reference compound fails to degrade in the presence of the musk, the musk is actively inhibiting the microbial sludge.
Incubation and Kinetic Monitoring: Seal the flasks in a respirometer at 22°C in the dark for 28 days. Evolved CO
2
is absorbed by potassium hydroxide (KOH), causing a pressure drop proportional to the O
2
consumed.
Causality: Continuous pressure monitoring provides a high-resolution kinetic degradation curve without disturbing the closed system, allowing precise calculation of Biological Oxygen Demand (BOD) over time.
The experimental data highlights the profound environmental advantage of macrocyclic structures over heavily substituted aromatic nitro compounds,[6],.
Compound
Chemical Class
Log K
ow
28-Day Biodegradation (%)
Bioaccumulation Factor (BCF)
Environmental Fate
5-Cyclohexadecen-1-one
Macrocyclic Ketone
5.82
> 60% (Readily Biodegradable)
Low (Rapidly metabolized)
Complete Mineralization
Musk Ketone
Nitro Musk
4.30
0% (OECD 302C - Inherent)
~1,380 (Moderate/High)
Persistent / Bioaccumulative
Musk Xylene
Nitro Musk
4.90
0% (OECD 301C - Ready)
> 4,000 (High)
Persistent / Bioaccumulative
Note: Data derived from standardized OECD testing guidelines and regulatory screening assessments.
Conclusion for Drug and Chemical Development
The comparative fate of 5-cyclohexadecen-1-one and nitro musks serves as a critical case study in rational chemical design[1]. For scientists developing novel therapeutics or agrochemicals, integrating predictable metabolic weak points—such as sites susceptible to Baeyer-Villiger oxidation or ester hydrolysis—can drastically reduce environmental persistence without compromising the molecule's primary functional efficacy[1],[5].
References
Nitromusks: Environment tier II assessment - industrialchemicals.gov.au -
Macrocyclic fragrance materials—A screening-level environmental assessment using chemical categorization - core.ac.uk - 5
Designing Small Molecules for Biodegradability - acs.org - 1
Screening assessment - Nitro musks group - canada.ca -